SR3335
Beschreibung
a retinoic acid receptor-related receptor alpha (RORalpha) inverse agonist; structure in first source
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F6NO3S2/c14-12(15,16)11(21,13(17,18)19)8-3-5-9(6-4-8)20-25(22,23)10-2-1-7-24-10/h1-7,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWUNZRMANFRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F6NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368245 | |
| Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
293753-05-6 | |
| Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of SR3335: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR3335, also known as ML-176, is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related orphan receptor alpha (RORα). RORα is a nuclear receptor that plays a critical role in regulating a wide array of physiological processes, including metabolism, inflammation, and circadian rhythms. As a constitutively active transcription factor, RORα's activity is modulated by ligands that can either enhance (agonists) or repress (inverse agonists) its function. This compound has emerged as a valuable chemical probe to elucidate the physiological and pathophysiological roles of RORα, demonstrating significant potential for therapeutic applications, particularly in the context of metabolic diseases like type 2 diabetes. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Selective RORα Inverse Agonism
The primary mechanism of action of this compound is its function as a selective partial inverse agonist of RORα.[1][2] Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the constitutive activity of a receptor. RORα is known to be constitutively active, meaning it promotes gene transcription even in the absence of a natural ligand. This compound directly binds to the ligand-binding domain (LBD) of RORα, inducing a conformational change that leads to the dissociation of co-activator proteins and the recruitment of co-repressor complexes. This action effectively represses the basal transcriptional activity of RORα.
Molecular Interaction and Binding Affinity
This compound exhibits high selectivity for RORα over other nuclear receptors, including the closely related RORγ and LXRα.[2] This selectivity is crucial for its utility as a specific chemical tool to probe RORα function.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 220 nM | [2] |
| IC50 (Cell-based assay) | 480 nM | [2] |
Key Signaling Pathways Modulated by this compound
The inverse agonism of this compound on RORα leads to the modulation of several critical signaling pathways. The most well-characterized of these is the regulation of hepatic gluconeogenesis. However, the influence of this compound extends to inflammatory pathways and the intricate machinery of the circadian clock.
Regulation of Hepatic Gluconeogenesis
A primary and well-documented effect of this compound is the suppression of hepatic gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate sources.[1] This is a key process in maintaining blood glucose homeostasis, and its dysregulation is a hallmark of type 2 diabetes.
RORα directly regulates the expression of key gluconeogenic enzymes. By inhibiting RORα, this compound leads to the downregulation of:
-
Glucose-6-phosphatase (G6Pase): Catalyzes the final step of gluconeogenesis.
-
Phosphoenolpyruvate carboxykinase (PEPCK): A rate-limiting enzyme in the gluconeogenic pathway.
In vivo studies using diet-induced obese (DIO) mouse models have demonstrated that administration of this compound leads to a significant reduction in plasma glucose levels following a pyruvate tolerance test, confirming its ability to suppress gluconeogenesis in a physiological setting.[1]
Modulation of Th17 Cell Differentiation
RORα, along with RORγt, is a key transcription factor in the differentiation of T helper 17 (Th17) cells, a subset of T cells that play a critical role in host defense against certain pathogens but are also implicated in the pathogenesis of autoimmune diseases. This compound has been shown to suppress the development of Th17 cells.[3] By inhibiting RORα, this compound can attenuate the expression of pro-inflammatory cytokines, such as IL-17A, that are characteristic of the Th17 lineage. This suggests a potential therapeutic role for this compound in autoimmune and inflammatory disorders.
Influence on the Circadian Rhythm
The circadian clock is an internal timekeeping system that regulates a vast number of physiological processes in a 24-hour cycle. RORα is a core component of the molecular clock machinery, acting as a positive regulator of the transcription of Bmal1, a central clock gene.[4] The rhythmic expression of RORα contributes to the oscillatory expression of Bmal1, which in turn drives the circadian cycle. By acting as an inverse agonist of RORα, this compound can potentially modulate the expression of core clock genes and thereby influence circadian rhythms. While the direct effects of this compound on the circadian clock are still an area of active investigation, its interaction with a key clock component highlights its potential to impact a wide range of rhythmic physiological functions.
Experimental Protocols
The characterization of this compound's mechanism of action has been elucidated through a series of key in vitro and in vivo experiments.
In Vitro Assays
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound to the RORα ligand-binding domain (LBD).
-
Methodology: A competitive binding assay is performed using a radiolabeled ligand (e.g., [3H]25-hydroxycholesterol) that is known to bind to the RORα LBD. Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the purified RORα LBD. The amount of bound radioligand is measured, and the data are used to calculate the Ki value for this compound using the Cheng-Prusoff equation.
2. Cell-Based Chimeric Receptor Cotransfection Assay
-
Objective: To determine the functional activity (IC50) of this compound as an inverse agonist in a cellular context.
-
Methodology: HEK293 cells are co-transfected with two plasmids: one expressing a chimeric receptor consisting of the Gal4 DNA-binding domain fused to the RORα LBD, and a second reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS). In the absence of an inverse agonist, the constitutively active RORα LBD drives luciferase expression. Cells are treated with increasing concentrations of this compound, and the resulting decrease in luciferase activity is measured to determine the IC50 value.
3. G6Pase Promoter-Luciferase Reporter Assay
-
Objective: To confirm the inhibitory effect of this compound on the transcriptional activity of full-length RORα on a target gene promoter.
-
Methodology: HepG2 cells are co-transfected with a plasmid expressing full-length RORα and a luciferase reporter plasmid driven by the G6Pase promoter, which contains ROR response elements (ROREs). Cells are treated with this compound (e.g., 5 μM), and the resulting suppression of luciferase activity is measured.
In Vivo Studies
1. Pharmacokinetic Studies in Mice
-
Objective: To determine the pharmacokinetic profile of this compound.
-
Methodology: C57BL/6 mice are administered a single intraperitoneal (i.p.) injection of this compound (e.g., 10 mg/kg). Blood samples are collected at various time points post-injection (e.g., 0.25, 0.5, 1, 2, 4, and 8 hours). Plasma concentrations of this compound are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
2. Pyruvate Tolerance Test in Diet-Induced Obese (DIO) Mice
-
Objective: To assess the in vivo efficacy of this compound in suppressing hepatic gluconeogenesis.
-
Methodology: DIO mice are treated with this compound (e.g., 15 mg/kg, twice daily, i.p.) or vehicle for a specified period (e.g., 6 days). Following a fasting period, a bolus of pyruvate (a gluconeogenic substrate) is administered via i.p. injection. Blood glucose levels are measured at baseline and at various time points after the pyruvate challenge (e.g., 15, 30, and 60 minutes). A significant reduction in the glucose excursion in the this compound-treated group compared to the vehicle group indicates suppression of gluconeogenesis.
Quantitative Data Summary
| Experiment | Model | Treatment | Outcome | Result | Reference |
| G6Pase Promoter-Luciferase Assay | HepG2 cells | 5 μM this compound | Suppression of transcription | Significant suppression (p < 0.05) | [5] |
| mRNA Expression | HepG2 cells | 5 μM this compound | Suppression of G6Pase and PEPCK mRNA | Significant suppression (p < 0.05) | [5] |
| Pharmacokinetics | C57BL/6 mice | 10 mg/kg this compound (i.p.) | Plasma concentration | Peak of ~9 μM at 0.5h; >360 nM at 4h | [5] |
| Pyruvate Tolerance Test | Diet-Induced Obese (DIO) mice | 15 mg/kg this compound (b.i.d., i.p. for 6 days) | Plasma glucose levels after pyruvate challenge | Significantly lower at 15, 30, and 60 min (p < 0.05) | [1] |
| Th17 Cell Differentiation | Mouse naïve CD4+ T cells | This compound | IL-17A expression | Dose-dependent decrease | [3] |
Conclusion
This compound is a selective RORα inverse agonist that effectively suppresses the constitutive activity of this nuclear receptor. Its mechanism of action is centered on its ability to bind to the RORα LBD, leading to the recruitment of co-repressors and the subsequent downregulation of RORα target genes. This has profound effects on key physiological processes, most notably a significant reduction in hepatic gluconeogenesis through the repression of G6Pase and PEPCK. Furthermore, this compound's influence on Th17 cell differentiation and its potential to modulate the circadian clock underscore the broad therapeutic potential of targeting RORα. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the utility of this compound and other RORα modulators in various disease contexts.
References
- 1. Identification of this compound (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Genetic and pharmacological inhibition of the nuclear receptor RORα regulates TH17 driven inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lack of Bmal1 leads to changes in rhythmicity and impairs motivation towards natural stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
SR3335: A Comprehensive Technical Guide to its Role as a Selective RORα Inverse Agonist in Nuclear Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR3335, also known as ML-176, is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related Orphan Receptor Alpha (RORα), a member of the nuclear receptor superfamily.[1][2] As an orphan nuclear receptor, RORα exhibits constitutive activity, meaning it actively regulates gene expression without a known endogenous ligand.[3] this compound modulates this activity, making it a valuable chemical tool for elucidating the physiological and pathological roles of RORα. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and its impact on RORα-mediated signaling pathways. This information is intended to support further research and drug development efforts targeting RORα.
Introduction to this compound
This compound is a small molecule identified for its ability to selectively bind to RORα and inhibit its transcriptional activity.[1][4] It has been instrumental in characterizing the functions of RORα in various biological processes, including metabolism, inflammation, and circadian rhythm.[3][5][6] Chemically, this compound is N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-2-thiophenesulfonamide.[7] Its selectivity for RORα over other nuclear receptors, including the closely related RORβ and RORγ, makes it a precise tool for studying RORα-specific functions.[1][4]
Mechanism of Action
This compound functions as an inverse agonist of RORα.[2] Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the constitutive activity of a receptor. RORα, in its ligand-unbound state, adopts a conformation that allows for the recruitment of coactivator proteins, leading to the transcription of its target genes.[8] this compound binds to the ligand-binding domain (LBD) of RORα, inducing a conformational change that promotes the dissociation of coactivators and the recruitment of corepressors.[3][4] This action effectively represses the basal transcriptional activity of RORα.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's interaction with RORα.
Table 1: Binding Affinity and Cellular Efficacy of this compound
| Parameter | Value | Receptor | Assay Type | Reference |
| Ki | 220 nM | RORα | Radioligand Binding Assay | [1][4][7][9][10][11] |
| IC50 | 480 nM | RORα | Cell-based Cotransfection Assay | [1][4][7][9][12][13] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Dosage | Route of Administration | Time Point | Plasma Concentration | Reference |
| 10 mg/kg | Intraperitoneal (i.p.) | 0.5 hours | ~9 µM | [1] |
| 10 mg/kg | Intraperitoneal (i.p.) | 4 hours | >360 nM | [1] |
Table 3: In Vivo Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model
| Treatment | Dosage | Duration | Outcome | Reference |
| This compound | 15 mg/kg, b.i.d. | 6 days | Suppression of gluconeogenesis | [1][2][3][4][11][12] |
Signaling Pathways
This compound modulates the RORα signaling pathway, which plays a critical role in regulating metabolism and inflammation.
Caption: this compound-mediated inverse agonism of the RORα signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the RORα ligand-binding domain (LBD).
Caption: Workflow for a radioligand binding assay to determine this compound affinity for RORα.
Methodology:
-
Protein Preparation: Purified recombinant RORα LBD is used.
-
Reaction Mixture: The assay is typically performed in a buffer containing the RORα LBD, a fixed concentration of a radiolabeled ligand that binds to RORα (e.g., [3H]25-hydroxycholesterol), and varying concentrations of unlabeled this compound.[1][4]
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The protein-bound radioligand is separated from the free radioligand. This can be achieved by rapid filtration through a filter that retains the protein-ligand complex.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][4][9]
Cell-Based Cotransfection (Reporter Gene) Assay
This protocol measures the functional activity of this compound as an inverse agonist in a cellular context.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured.[1][3] The cells are then cotransfected with two plasmids:
-
An expression vector encoding either the full-length RORα or a chimeric protein consisting of the Gal4 DNA-binding domain fused to the RORα LBD.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with ROR response elements (ROREs) or Gal4 upstream activating sequences (UAS), respectively.
-
-
Compound Treatment: After transfection, the cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).[1]
-
Incubation: The cells are incubated to allow for gene expression and luciferase production.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter). The results are expressed as the percentage of the activity observed in the vehicle-treated cells. The IC50 value is determined from the dose-response curve.[1][4]
In Vivo Pyruvate Tolerance Test in Mice
This protocol assesses the in vivo efficacy of this compound in suppressing hepatic gluconeogenesis.
Methodology:
-
Animal Model: A diet-induced obesity (DIO) mouse model is often used, as these animals exhibit elevated hepatic glucose production.[1][3][4]
-
Compound Administration: Mice are treated with this compound (e.g., 15 mg/kg, b.i.d.) or a vehicle control via intraperitoneal (i.p.) injection for a specified period (e.g., 6 days).[1][4]
-
Fasting: Prior to the test, the mice are fasted for a period (e.g., 6 hours) to deplete glycogen stores.
-
Pyruvate Challenge: A bolus of pyruvate, a substrate for gluconeogenesis, is administered via i.p. injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the pyruvate injection.
-
Data Analysis: The blood glucose levels are plotted against time. The area under the curve (AUC) is calculated to quantify the glucose excursion. A significant reduction in the AUC in the this compound-treated group compared to the vehicle group indicates suppression of gluconeogenesis.[1][2][4]
Applications in Research and Drug Development
This compound is a critical tool for:
-
Target Validation: Confirming the role of RORα in various physiological and disease processes.
-
Pathway Elucidation: Dissecting the molecular mechanisms of RORα-mediated gene regulation.
-
Preclinical Studies: Investigating the therapeutic potential of RORα modulation in models of metabolic diseases (e.g., type 2 diabetes) and inflammatory disorders.[1][6][14]
-
Lead Compound for Drug Discovery: Serving as a scaffold for the development of novel RORα modulators with improved pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a well-characterized, selective RORα inverse agonist that has significantly advanced our understanding of this orphan nuclear receptor. Its utility as a chemical probe has been demonstrated in a wide range of in vitro and in vivo studies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in targeting RORα for therapeutic intervention. Further investigation into the therapeutic applications of RORα modulators like this compound is warranted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of this compound (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Identification of this compound (ML176): a Synthetic RORα Selective Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RAR-related orphan receptor alpha - Wikipedia [en.wikipedia.org]
- 6. Action of RORs and Their Ligands in (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. The Emerging Role Of Nuclear Receptor RORα And Its Crosstalk With LXR In Xeno- And Endobiotic Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ROR nuclear receptors: structures, related diseases, and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genetic and pharmacological inhibition of the nuclear receptor RORα regulates TH17 driven inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SR3335 in Modulating RORα: A Technical Guide to its Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid receptor-related orphan receptor alpha (RORα) is a nuclear receptor that plays a pivotal role in regulating a wide array of physiological processes, including metabolism, inflammation, and circadian rhythms.[1][2] Its constitutive activity and diverse functions have made it an attractive therapeutic target for a range of diseases. SR3335 has been identified as a potent and selective synthetic inverse agonist of RORα.[1][3][4][5][6] This technical guide provides an in-depth overview of the biological functions of RORα that are targeted by this compound, complete with experimental protocols and quantitative data to support further research and drug development in this area.
Data Presentation: this compound Quantitative Data
The following tables summarize the key quantitative data related to the interaction of this compound with RORα.
| Parameter | Value | Assay Condition | Reference |
| Ki | 220 nM | Radioligand binding assay using [3H]25-hydroxycholesterol and RORα ligand-binding domain (LBD). | [6][7] |
| IC50 | 480 nM | Cell-based chimeric receptor Gal4 DNA-binding domain-RORα LBD cotransfection assay. | [1][7] |
Table 1: Binding Affinity and Potency of this compound for RORα.
| Cell Line | Target Gene | Effect of this compound | Experimental Assay | Reference | | :--- | :--- | :--- | :--- | | HepG2 | Glucose-6-Phosphatase (G6Pase) | Suppression of mRNA expression | qRT-PCR |[1][3][4] | | HepG2 | Phosphoenolpyruvate Carboxykinase (PEPCK) | Suppression of mRNA expression | qRT-PCR |[1][3][4] | | Mouse Liver | Nr1d1 (Rev-erbα) | Repression of mRNA expression | qRT-PCR |[3][4] | | TH17 Cells | IL-17A, IL-17F, CCR6, IL-12RB1 | Inhibition of gene expression | Gene expression analysis |[8] | | Adipose Tissue | Uncoupling Protein 1 (UCP1) | Upregulation of expression | Western Blot |[9] |
Table 2: Effect of this compound on RORα Target Gene Expression.
Signaling Pathways Modulated by this compound
This compound, by acting as an inverse agonist of RORα, modulates several key signaling pathways. These are visually represented in the following diagrams.
Caption: this compound-mediated inhibition of hepatic gluconeogenesis.
Caption: Inhibition of TH17 cell differentiation by this compound.
Caption: this compound promotes fat browning and thermogenesis.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound and RORα are provided below.
Cell-Based Cotransfection Luciferase Reporter Assay
Objective: To determine the inverse agonist activity of this compound on RORα.
Materials:
-
HEK293 cells
-
Expression vector for GAL4 DNA-binding domain fused to the RORα ligand-binding domain (GAL4-RORα-LBD)
-
Luciferase reporter vector containing multiple copies of the GAL4 Upstream Activator Sequence (UAS)
-
Lipofectamine 2000 (or similar transfection reagent)
-
Dual-Luciferase® Reporter Assay System
-
This compound compound
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the GAL4-RORα-LBD expression vector and the GAL4-UAS luciferase reporter vector using Lipofectamine 2000 according to the manufacturer's protocol.
-
Compound Treatment: 16-24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the IC50 value for this compound.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the effect of this compound on the mRNA expression of RORα target genes in HepG2 cells or mouse liver tissue.
Materials:
-
HepG2 cells or mouse liver tissue
-
This compound compound
-
TRIzol reagent (or similar RNA extraction kit)
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green PCR Master Mix
-
Gene-specific primers for G6Pase, PEPCK, Nr1d1, and a housekeeping gene (e.g., ACTB or GAPDH)
-
Real-time PCR system
Protocol:
-
Sample Preparation:
-
Cells: Treat HepG2 cells with this compound or vehicle for a specified time.
-
Tissue: Harvest liver tissue from mice treated with this compound or vehicle.
-
-
RNA Extraction: Isolate total RNA from cells or tissue using TRIzol reagent according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green Master Mix and gene-specific primers. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the results using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
In Vivo Pyruvate Tolerance Test (PTT)
Objective: To assess the effect of this compound on hepatic gluconeogenesis in vivo.
Materials:
-
Diet-induced obese (DIO) mice
-
This compound compound
-
Sodium pyruvate solution (2 g/kg body weight)
-
Glucometer and test strips
Protocol:
-
Animal Model: Use male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for at least 8-12 weeks to induce obesity.
-
Compound Administration: Treat DIO mice with this compound (e.g., 15 mg/kg, i.p., b.i.d.) or vehicle for a specified period (e.g., 6 days).[3][4]
-
Fasting: Fast the mice for 6 hours before the test.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip.
-
Pyruvate Injection: Administer sodium pyruvate (2 g/kg) via intraperitoneal injection.
-
Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess pyruvate tolerance.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if this compound affects the binding of RORα to the promoter regions of its target genes.
Materials:
-
HepG2 cells
-
This compound compound
-
Formaldehyde (for cross-linking)
-
Glycine (for quenching)
-
Cell lysis buffer
-
Sonication equipment
-
Anti-RORα antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the RORE in the promoters of G6Pase and PEPCK
Protocol:
-
Cell Treatment and Cross-linking: Treat HepG2 cells with this compound or vehicle. Cross-link protein-DNA complexes with formaldehyde and then quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-RORα antibody overnight. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR Analysis: Perform qPCR using primers specific to the RORE-containing regions of the target gene promoters.
-
Data Analysis: Quantify the amount of precipitated DNA relative to the input chromatin.
Conclusion
This compound is a valuable chemical probe for elucidating the multifaceted biological roles of RORα. Its ability to selectively modulate RORα activity has provided significant insights into the receptor's involvement in hepatic glucose metabolism, inflammatory responses, and energy homeostasis. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting RORα with inverse agonists like this compound for the treatment of metabolic and inflammatory diseases.
References
- 1. An easy method for the clear detection of beige fat UCP1 by Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. resources.revvity.com [resources.revvity.com]
The Influence of SR3335 on Core Circadian Rhythm Genes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR3335 is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related orphan receptor alpha (RORα), a nuclear receptor that plays a pivotal role in regulating development, metabolism, and inflammation. Emerging evidence has highlighted the integral function of RORα in the molecular machinery of the circadian clock. This technical guide provides an in-depth analysis of the effects of this compound on the expression of core circadian rhythm genes. It consolidates available data, outlines detailed experimental methodologies, and presents key signaling pathways and workflows to facilitate further research in this domain.
Introduction to this compound and its Target: RORα
This compound has been identified as a selective inverse agonist for RORα, meaning it binds to the receptor and reduces its basal level of activity.[1][2][3] RORα itself is a crucial transcriptional activator involved in a secondary feedback loop of the core circadian clock.[4] This loop is essential for the robust and stable oscillation of the master clockwork.
The core circadian clock in mammals is a transcription-translation feedback loop involving the key proteins BMAL1 and CLOCK, which heterodimerize to activate the transcription of Period (Per) and Cryptochrome (Cry) genes. The PER and CRY proteins then translocate to the nucleus to inhibit the activity of the BMAL1-CLOCK complex, thus repressing their own transcription.
RORα, along with the repressor REV-ERBα, directly regulates the transcription of Bmal1. RORα activates Bmal1 transcription by binding to ROR response elements (ROREs) in its promoter region.[4] Conversely, REV-ERBα represses Bmal1 transcription. This interplay between RORα and REV-ERBα fine-tunes the rhythmic expression of BMAL1, thereby influencing the entire circadian oscillator.
This compound's Effect on Circadian Gene Expression: Quantitative Data
Direct quantitative data on the fold-change of core circadian gene expression in response to this compound is not extensively detailed in publicly available literature. However, strong inferences can be drawn from studies on RORα-deficient mice (staggerer mice), where pharmacological inhibition of RORα with this compound was shown to mirror the metabolic phenotypes.[5] In these RORα-deficient mice, the rhythmic expression of several core clock genes is attenuated. The table below summarizes the expected effects of this compound on circadian gene expression based on the phenotype of RORα knockout mice, which showed dampened transcript levels of Bmal1, Clock, and Cry1.
| Gene | Protein Product | Expected Effect of this compound | Rationale |
| Bmal1 | BMAL1 | Downregulation | Bmal1 is a direct target of RORα, which is an activator of its transcription. This compound, as an inverse agonist of RORα, would inhibit this activation. |
| Clock | CLOCK | Downregulation | The expression of Clock is often co-regulated with Bmal1. Attenuated Bmal1 levels can lead to a subsequent decrease in Clock expression. |
| Cry1 | CRY1 | Downregulation | Studies in RORα-deficient mice have shown dampened transcript levels of Cry1. |
| Per2 | PER2 | Potential Alteration | While not a direct target of RORα, its expression is tightly regulated by the BMAL1-CLOCK complex. Alterations in BMAL1 and CLOCK levels would likely lead to phase shifts or amplitude changes in Per2 expression. |
| Nr1d1 (Rev-Erbα) | REV-ERBα | Downregulation | Nr1d1 is a known RORα target gene. This compound has been shown to repress its expression in the liver. |
Signaling Pathway of this compound in Circadian Rhythm Regulation
This compound exerts its influence on the circadian clock by directly targeting RORα and modulating the transcription of the core clock component, Bmal1.
Experimental Protocols
While a specific, standardized protocol for this compound's effect on circadian genes is not available, the following methodologies are based on established practices in circadian biology research and studies involving this compound.
In Vitro Analysis of Circadian Gene Expression
Objective: To determine the effect of this compound on the expression of core clock genes in a synchronized cell culture model.
Cell Line: U2OS (Human Bone Osteosarcoma) or NIH3T3 (Mouse Embryonic Fibroblast) cells, which are common models for in vitro circadian rhythm studies.
Protocol:
-
Cell Culture and Seeding: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Seed cells in 6-well plates to reach confluency.
-
Synchronization: Synchronize the circadian rhythm of the cells by a serum shock. Replace the medium with DMEM containing 50% horse serum for 2 hours. After 2 hours, replace the serum-rich medium with serum-free recording medium.
-
This compound Treatment: Following synchronization, treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (DMSO).
-
Time-Course Sample Collection: Harvest cells at regular intervals (e.g., every 4 hours) over a 48-hour period.
-
RNA Extraction: Extract total RNA from the harvested cells using a commercially available RNA extraction kit.
-
Quantitative Real-Time PCR (qPCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers specific for the target circadian genes (Bmal1, Clock, Per1, Per2, Cry1, Cry2) and a housekeeping gene (e.g., Gapdh, Actb) for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
In Vivo Analysis in a Mouse Model
Objective: To assess the impact of this compound on the expression of circadian genes in the liver of mice.
Animal Model: C57BL/6J mice.
Protocol:
-
Acclimation: Acclimate mice to a 12:12 hour light-dark cycle for at least two weeks with ad libitum access to food and water.
-
This compound Administration: Administer this compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 20 mg/kg) at a specific Zeitgeber time (ZT), for instance, at the beginning of the dark phase (ZT12). A vehicle control group should be included.
-
Tissue Collection: Euthanize mice and collect liver tissue at different time points following injection (e.g., 4, 8, 12, 16, 20, and 24 hours post-injection).
-
RNA Extraction and qPCR: Process the liver tissue for RNA extraction and subsequent qPCR analysis as described in the in vitro protocol.
Conclusion
This compound, as a selective RORα inverse agonist, represents a valuable chemical tool to probe the role of RORα in the intricate network of the circadian clock. The available evidence strongly suggests that this compound disrupts the normal oscillatory expression of core circadian genes, primarily by suppressing the transcriptional activity of RORα on the Bmal1 promoter. This leads to a cascade of effects throughout the molecular clockwork. Further studies with detailed quantitative analysis of a broad range of circadian genes are warranted to fully elucidate the chronotherapeutic potential and the precise molecular consequences of modulating RORα activity with this compound. The protocols and pathways outlined in this guide provide a framework for researchers to design and execute such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of this compound (ML176): a Synthetic RORα Selective Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RORα fine-tunes the circadian control of hepatic triglyceride synthesis and gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of SR3335: A Selective RORα Inverse Agonist for Metabolic Disease
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
SR3335, a synthetic small molecule, has been identified as a potent and selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor α (RORα). RORα, a nuclear receptor, is a key regulator of metabolic processes, particularly hepatic gluconeogenesis. Preclinical evidence strongly suggests that by inhibiting the transcriptional activity of RORα, this compound can significantly suppress the expression of key gluconeogenic enzymes. This mechanism of action presents a promising therapeutic avenue for the management of type 2 diabetes and other metabolic disorders characterized by excessive hepatic glucose production. This whitepaper provides an in-depth technical guide on the therapeutic potential of this compound, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing the associated biological pathways and workflows.
Introduction
The rising prevalence of type 2 diabetes necessitates the development of novel therapeutic strategies that target the underlying pathophysiology of the disease. A key contributor to hyperglycemia in type 2 diabetes is elevated hepatic glucose production. The Retinoic acid receptor-related Orphan Receptor α (RORα) has emerged as a critical regulator of hepatic glucose metabolism. RORα functions as a constitutively active transcription factor, driving the expression of genes involved in gluconeogenesis, such as Glucose-6-Phosphatase (G6PC) and Phosphoenolpyruvate Carboxykinase (PCK1).
This compound has been identified as a first-in-class selective RORα inverse agonist.[1][2] Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the constitutive activity of its target receptor. This property makes this compound a particularly interesting candidate for targeting the inherent activity of RORα in disease states. This document will explore the preclinical data supporting the therapeutic potential of this compound and provide detailed methodologies for its investigation.
Mechanism of Action
This compound exerts its therapeutic effect by directly binding to the ligand-binding domain (LBD) of RORα. This interaction induces a conformational change in the receptor, leading to the dissociation of coactivator proteins and the recruitment of corepressor proteins. This switch in cofactor binding effectively silences the transcriptional activity of RORα, resulting in the downregulation of its target genes.
The primary mechanism by which this compound is proposed to ameliorate hyperglycemia is through the suppression of hepatic gluconeogenesis. By inhibiting RORα-mediated transcription of G6PC and PCK1, this compound reduces the rate-limiting steps of glucose production in the liver.[1][3][4]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Preclinical Data
The therapeutic potential of this compound is supported by robust preclinical data from both in vitro and in vivo studies.
In Vitro Efficacy
This compound has demonstrated high affinity and selective inverse agonism for RORα in various cell-based assays.
| Parameter | Value | Assay Type | Cell Line | Reference |
| Ki | 220 nM | Radioligand Binding Assay | - | [5] |
| IC50 | 480 nM | Gal4-RORα LBD Cotransfection Assay | HEK293 | [6] |
-
Table 1: In Vitro Potency and Affinity of this compound for RORα.
Furthermore, treatment of the human hepatoma cell line, HepG2, with this compound resulted in a significant reduction in the mRNA expression of G6PC and PCK1.[1][3][4]
In Vivo Efficacy and Pharmacokinetics
In vivo studies using a diet-induced obesity (DIO) mouse model have shown that this compound can effectively suppress gluconeogenesis.[1][4][7]
| Parameter | Value | Animal Model | Dosing Regimen | Reference |
| Plasma Concentration (Cmax) | ~9 µM | C57BL/6 Mice | 10 mg/kg i.p. (single dose) | [3] |
| Plasma Concentration (4h) | >360 nM | C57BL/6 Mice | 10 mg/kg i.p. (single dose) | [3] |
| Effect on Gluconeogenesis | Significant suppression | DIO Mice | 15 mg/kg b.i.d., i.p. for 6 days | [1][4] |
-
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound.
Treatment of DIO mice with this compound led to lower plasma glucose levels following a pyruvate tolerance test, a key indicator of reduced hepatic gluconeogenesis.[1][2][4][7]
Clinical Development Status
To date, there is no publicly available information from sources such as ClinicalTrials.gov indicating that this compound has entered human clinical trials. While the preclinical data are promising, the transition to clinical evaluation has not yet been reported. However, the broader class of inverse agonists is being explored for metabolic diseases. For instance, a clinical trial is underway for INV-202, a CB1 inverse agonist, in patients with diabetic kidney disease, highlighting the therapeutic interest in this class of molecules.[8][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound.
RORα Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound to the RORα ligand-binding domain.
-
Receptor Preparation: The RORα LBD is expressed and purified.
-
Radioligand: [3H]25-hydroxycholesterol is commonly used as the radiolabeled ligand that competes with this compound.
-
Assay Procedure:
-
Incubate a fixed concentration of the RORα LBD with a fixed concentration of [3H]25-hydroxycholesterol and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand using a filter-based method (e.g., rapid filtration through glass fiber filters).
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation.
G6Pase Promoter-Luciferase Reporter Assay in HepG2 Cells
This cell-based assay measures the ability of this compound to inhibit RORα-mediated transcription of a target gene.
-
Cell Line: HepG2 cells, a human liver cancer cell line that endogenously expresses RORα.
-
Plasmids:
-
A luciferase reporter plasmid containing the promoter region of the G6PC gene.
-
An expression plasmid for full-length RORα (to enhance the signal).
-
A control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Assay Procedure:
-
Co-transfect HepG2 cells with the G6Pase-luciferase reporter, RORα expression plasmid, and the control plasmid.
-
Treat the transfected cells with varying concentrations of this compound.
-
After an appropriate incubation period (e.g., 24-48 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The IC50 value is determined by plotting the normalized luciferase activity against the concentration of this compound.
Pyruvate Tolerance Test in DIO Mice
This in vivo assay assesses the effect of this compound on hepatic gluconeogenesis.
-
Animal Model: Diet-induced obese (DIO) C57BL/6 mice.
-
Acclimatization and Dosing:
-
Mice are maintained on a high-fat diet.
-
Administer this compound (e.g., 15 mg/kg, b.i.d., i.p.) or vehicle for a specified period (e.g., 6 days).
-
-
Test Procedure:
-
Fast the mice for a defined period (e.g., 6-16 hours) prior to the test.[1][10]
-
Measure baseline blood glucose from a tail snip (Time 0).
-
Administer a bolus of sodium pyruvate (e.g., 1-2 g/kg body weight) via intraperitoneal injection.[1][10]
-
Measure blood glucose at several time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).[1]
-
-
Data Analysis: Plot blood glucose concentration versus time. The area under the curve (AUC) is calculated to quantify the glucose excursion, with a lower AUC in the this compound-treated group indicating suppressed gluconeogenesis.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of type 2 diabetes and other metabolic disorders. Its selective inverse agonism of RORα directly targets a key pathological driver of hyperglycemia – excessive hepatic gluconeogenesis. The robust preclinical data, demonstrating both in vitro and in vivo efficacy, provide a strong rationale for its further development. While clinical data for this compound is not yet available, the continued exploration of inverse agonists for metabolic diseases underscores the potential of this therapeutic modality. The detailed experimental protocols provided in this whitepaper offer a valuable resource for researchers and drug development professionals seeking to investigate this compound and other RORα modulators. Further studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound in clinical settings.
References
- 1. mmpc.org [mmpc.org]
- 2. Glucose and pyruvate tolerance tests [bio-protocol.org]
- 3. The Assessment of Glucose Homeostasis in Rodents: Glucose, Insulin and Pyruvate Tolerance Tests | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. inversago.com [inversago.com]
- 9. Inversago Pharma Doses First Patient in Phase 2 Trial of INV-202, an Oral, Peripherally-acting CB1 Inverse Agonist, in Patients with Diabetic Kidney Disease | Financial Post [financialpost.com]
- 10. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
SR3335: A Technical Guide to its Impact on Metabolic Disease Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR3335 is a synthetic, selective partial inverse agonist of the Retinoid acid receptor-related Orphan Receptor α (RORα). As a nuclear receptor, RORα is a key regulator of developmental and metabolic processes. Its constitutive activity has been linked to the expression of genes involved in hepatic gluconeogenesis and lipid metabolism. This compound provides a valuable chemical tool to probe the physiological functions of RORα and evaluate its potential as a therapeutic target for metabolic diseases, such as type 2 diabetes. This guide details the mechanism of action of this compound, its quantified effects in metabolic disease models, and the experimental protocols used to ascertain these effects.
Core Mechanism of Action
This compound functions as a selective RORα partial inverse agonist.[1][2][3] It directly binds to the ligand-binding domain (LBD) of RORα, competing with endogenous ligands like 25-hydroxycholesterol.[2][4] Unlike an agonist which would activate the receptor, or a neutral antagonist which would block an agonist, an inverse agonist reduces the constitutive, basal activity of a receptor.[5] this compound binding induces a conformational change in RORα that limits the receptor's ability to recruit coactivators, thereby suppressing its transcriptional activity.[3]
This action is highly selective. In cell-based assays, this compound significantly inhibits the transactivation activity of RORα but has no demonstrable effect on the activity of the closely related RORγ or the Liver X Receptor α (LXRα).[2][4]
References
- 1. Identification of this compound (ML176): a Synthetic RORα Selective Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Action of RORs and Their Ligands in (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
SR3335: A Deep Dive into the Selective RORα Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
SR3335, also known as ML-176, is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related Orphan Receptor Alpha (RORα).[1][2][3][4][5][6][7][8][9] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, with a focus on its mechanism of action and experimental validation.
Chemical Structure and Physicochemical Properties
This compound is a sulfonamide-containing small molecule.[8] Its systematic name is N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-2-thiophenesulfonamide.[5]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉F₆NO₃S₂ | [5] |
| Molecular Weight | 405.3 g/mol | [5] |
| CAS Number | 293753-05-6 | [5] |
| Appearance | White powder / Crystalline solid | [2][5] |
| Purity | ≥95% | [5] |
| Solubility | DMF: 20 mg/ml, DMSO: 16 mg/ml, Ethanol: 33 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [5] |
| Storage | -20°C | [5] |
| Stability | ≥ 4 years | [5] |
Biological Activity and Properties
This compound functions as a selective inverse agonist for RORα, meaning it binds to the receptor and promotes a conformation that leads to the repression of its constitutive transcriptional activity.[1][2][3][7][9] It directly binds to the ligand-binding domain (LBD) of RORα, but not to other ROR isoforms like RORγ.[1][2][3][8][9]
| Parameter | Value | Description | Reference |
| Binding Affinity (Ki) | 220 nM | For RORα LBD, determined by radioligand binding assay. | [2][4][6] |
| IC₅₀ | 480 nM | In a GAL4-RORα LBD cotransfection assay. | [4][5] |
Mechanism of Action: RORα Inverse Agonism
This compound exerts its effects by modulating the transcriptional activity of RORα. By binding to the RORα LBD, it induces a conformational change that reduces the receptor's ability to recruit coactivators, thereby suppressing the transcription of its target genes.[1][9] This mechanism has been shown to impact key metabolic pathways, particularly hepatic gluconeogenesis.[1][2][3][7][8][9][10][11]
Caption: this compound binds to RORα, preventing coactivator recruitment and suppressing gene transcription.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol with 2-thiophenesulfonyl chloride.[1]
Detailed Methodology: To a solution of 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (1.5M in THF, 2.90 mL, 4.35 mmol) in acetone (4.3 mL), 2,6-lutidine (658 μL, 5.65 mmol) and 2-thiophenesulfonyl chloride (910 mg, 4.78 mmol) are successively added at room temperature. The mixture is then heated overnight at 60°C. Following this, the reaction is diluted with ethyl acetate (EtOAc) and quenched with a saturated NaHCO₃ solution. The aqueous phase is extracted twice with EtOAc. The combined organic phases are dried over Na₂SO₄, filtered, and concentrated. The resulting residue is purified by silica gel column chromatography (eluent: hexane-EtOAc, 70/30) to yield this compound as a white powder.[2]
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of this compound (ML176): a Synthetic RORα Selective Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Identification of this compound (ML-176): a synthetic RORα selective inverse agonist. | Semantic Scholar [semanticscholar.org]
- 8. Identification of this compound (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Action of RORs and Their Ligands in (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of SR3335 in the Suppression of Hepatic Gluconeogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abnormally elevated hepatic gluconeogenesis is a key contributor to hyperglycemia in type 2 diabetes. The nuclear receptor RORα (Retinoic acid receptor-related Orphan Receptor Alpha) has been identified as a critical transcriptional regulator of gluconeogenic enzymes. SR3335 is a synthetic, selective RORα inverse agonist that has demonstrated significant potential in suppressing hepatic glucose production. This document provides a comprehensive technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows. The findings presented underscore the utility of this compound as a chemical probe for studying RORα function and highlight the therapeutic potential of RORα inverse agonism for metabolic diseases.
Core Mechanism of Action: RORα Inverse Agonism
This compound functions as a selective partial inverse agonist for the nuclear receptor RORα.[1][2][3][4][5] Unlike an antagonist which simply blocks an agonist, an inverse agonist reduces the constitutive activity of a receptor. RORα is known to be a constitutively active transcription factor, meaning it promotes gene expression even without a known natural ligand.[1]
RORα directly binds to the promoters of key gluconeogenic genes, namely Glucose-6-phosphatase (G6Pase) and Phosphoenolpyruvate carboxykinase (PEPCK) , driving their transcription.[1][2][6] These two enzymes catalyze critical, rate-limiting steps in the gluconeogenesis pathway.[1][2]
This compound exerts its effect by directly binding to the ligand-binding domain (LBD) of RORα.[1][2][3][5] This binding induces a conformational change in the receptor that reduces its affinity for coactivators, thereby repressing its basal transcriptional activity.[1] The result is a targeted suppression of RORα-mediated gene expression, leading to decreased production of G6Pase and PEPCK, and consequently, a reduction in hepatic gluconeogenesis.[1][2][3][4]
Signaling Pathway Diagram
Caption: this compound inhibits the nuclear receptor RORα, suppressing the transcription of gluconeogenic genes.
Quantitative Data Summary
The efficacy and selectivity of this compound have been characterized through various in vitro and in vivo experiments. The key quantitative findings are summarized below.
Table 1: In Vitro Activity of this compound
| Parameter | Target | Value | Cell System | Reference |
| Binding Affinity (Ki) | RORα | 220 nM | Radioligand Binding Assay | [1][2][5][7] |
| Potency (IC50) | RORα | 480 nM | HEK293 Cell Co-transfection Assay | [1][2][4][5][7] |
| Gene Suppression | G6Pase & PEPCK mRNA | Significant Reduction | HepG2 Cells (5 µM this compound) | [1][2][5] |
Table 2: In Vivo Effects of this compound in a Diet-Induced Obese (DIO) Mouse Model
| Parameter | Effect | Dosing Regimen | Notes | Reference |
| Hepatic Gluconeogenesis | Suppressed | 15 mg/kg b.i.d., i.p. for 6 days | Measured via pyruvate tolerance test | [1][2][3][5] |
| Plasma Glucose | Significantly Lower | 15 mg/kg b.i.d., i.p. for 6 days | Measured post-pyruvate challenge | [1][2][3] |
| PEPCK mRNA Expression | ~50% Decrease | 15 mg/kg b.i.d., i.p. for 6 days | Hepatic gene expression | [1][2] |
| G6Pase mRNA Expression | No Significant Change | 15 mg/kg b.i.d., i.p. for 6 days | Hepatic gene expression | [1][2] |
| Nr1d1 mRNA Expression | Repressed | 15 mg/kg b.i.d., i.p. for 6 days | Confirms RORα target engagement | [1][2][5] |
| Body Weight & Food Intake | No Change | 15 mg/kg b.i.d., i.p. for 7 days | Effects are not secondary to weight loss | [1][2][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the function of this compound.
In Vitro Assays
3.1.1 Cell-Based RORα Co-transfection Assay
-
Objective: To quantify the inverse agonist activity of this compound on RORα.
-
Methodology:
-
HEK293 cells are co-transfected with two plasmids:
-
Transfected cells are then treated with varying concentrations of this compound.
-
The constitutive activity of the RORα LBD drives luciferase expression. The inverse agonist activity of this compound is quantified by the dose-dependent reduction in luciferase signal.[1][2]
-
3.1.2 Gluconeogenic Gene Expression in HepG2 Cells
-
Objective: To determine the effect of this compound on the expression of endogenous RORα target genes.
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells.[1][2]
-
Methodology:
-
HepG2 cells are cultured under standard conditions.
-
Cells are treated with this compound (typically 5 µM) or a vehicle control for a specified period.[1][2][5]
-
Total RNA is isolated from the cells.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the relative mRNA levels of G6Pase and PEPCK.
-
Gene expression levels are normalized to a stable housekeeping gene, such as cyclophilin, to control for variations in RNA input.[1][2][5]
-
In Vivo Studies
3.2.1 Animal Model and Dosing
-
Objective: To assess the in vivo efficacy of this compound in a relevant disease model.
-
Animal Model: Male C57Bl/6 mice rendered obese through a high-fat diet (Diet-Induced Obese or DIO mice).[1][2]
-
Dosing Regimen: Mice are administered this compound at a dose of 15 mg/kg via intraperitoneal (i.p.) injection, twice daily (b.i.d.), for 6 consecutive days.[1][2][3] A control group receives vehicle injections on the same schedule.
3.2.2 Pyruvate Tolerance Test (PTT)
-
Objective: To assess the rate of hepatic gluconeogenesis in vivo.
-
Methodology:
-
Following the 6-day dosing period, mice are fasted overnight.
-
A baseline blood sample is collected to measure fasting glucose levels (time 0).
-
Mice are given an i.p. injection of sodium pyruvate, a primary substrate for gluconeogenesis.
-
Blood glucose levels are measured at subsequent time points (e.g., 15, 30, and 60 minutes) after the pyruvate challenge.[1]
-
A suppression of gluconeogenesis is indicated by a significantly lower glucose excursion in the this compound-treated group compared to the vehicle-treated group.[1][2]
-
Experimental Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of this compound (ML176): a Synthetic RORα Selective Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Unraveling the Regulation of Hepatic Gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for SR3335 in in vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR3335, also known as ML-176, is a potent and selective synthetic inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor Alpha (RORα).[1][2][3] RORα is a nuclear receptor that plays a crucial role in regulating metabolism, circadian rhythm, and inflammation.[1][3] this compound binds directly to the ligand-binding domain of RORα, leading to the suppression of its transcriptional activity.[1][2] This makes this compound a valuable chemical tool for investigating the physiological and pathological functions of RORα in vitro and in vivo. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on RORα signaling and downstream cellular processes.
Mechanism of Action
This compound functions as a selective partial inverse agonist of RORα.[1][2] It competitively binds to the RORα ligand-binding domain, displacing potential endogenous agonists and inducing a conformational change in the receptor. This change reduces the receptor's ability to recruit coactivators, thereby repressing the transcription of RORα target genes. Notably, this compound has been shown to suppress the expression of genes involved in hepatic gluconeogenesis, such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[1][2]
Signaling Pathway Diagram
Caption: this compound binds to RORα, promoting the recruitment of co-repressors and repressing target gene transcription.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in in vitro assays.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki | 220 nM | Biochemical radioligand binding assay | [2] |
| IC50 | 480 nM | HEK293 cells (Gal4-RORα LBD cotransfection assay) | [2] |
Table 2: Effect of this compound on RORα Target Gene Expression in HepG2 Cells
| Target Gene | Treatment | Fold Change (mRNA) | Reference |
| G6Pase | 5 µM this compound | Significant suppression | [1] |
| PEPCK | 5 µM this compound | Significant suppression | [1] |
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the standard culture conditions for cell lines commonly used in this compound studies.
Materials:
-
HepG2 cells (human hepatocellular carcinoma)
-
HEK293 cells (human embryonic kidney)
-
Dulbecco's Modified Eagle's Medium (DMEM) for HEK293 cells
-
Minimum Essential Medium (MEM) for HepG2 cells
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture HepG2 cells in MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at an appropriate density.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
For experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO alone) should be included in all experiments.
RORα Reporter Gene Assay (Co-transfection)
This assay measures the ability of this compound to inhibit the transcriptional activity of RORα.
Materials:
-
HEK293 or HepG2 cells
-
Expression vector for RORα (full-length or LBD)
-
Luciferase reporter vector containing ROR response elements (ROREs) (e.g., G6Pase promoter-luciferase)
-
A control vector expressing Renilla luciferase (for normalization)
-
Lipofectamine™ 2000 or other suitable transfection reagent
-
96-well plates
-
Dual-luciferase reporter assay system
Procedure:
References
Application Notes and Protocols for SR3335, a Selective RORα Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the dissolution and preparation of SR3335 (also known as ML-176) for various experimental applications. This document outlines the necessary steps for utilizing this compound in both in vitro and in vivo studies, complete with data presentation in tabular format and visual diagrams of its signaling pathways and experimental workflows.
Chemical Properties and Solubility
This compound is a selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor alpha (RORα).[1][2][3][4] It is a white to beige powder and is insoluble in water.[5] For experimental use, this compound must be dissolved in an appropriate solvent.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (246.71 mM) | [6] |
| ≥ 88.8 mg/mL | [5] | |
| 40 mg/mL | [7] | |
| 2 mg/mL, clear solution | [8] | |
| Ethanol | ≥ 87.4 mg/mL | [5] |
| 30 mg/mL | [7] |
Note: Long-term storage of this compound in solution is not recommended; it should be used soon after preparation.[5] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[9]
Protocols for Solution Preparation
The choice of solvent system is critical for ensuring the bioavailability and efficacy of this compound in different experimental models.
In Vitro Stock Solution Preparation
For most cell-based assays, a high-concentration stock solution in DMSO is recommended.
Protocol:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Store the stock solution at -20°C for short-term storage or -80°C for longer-term storage.[6]
In Vivo Formulation Preparation
For animal studies, this compound needs to be formulated in a vehicle that is safe for administration, typically via intraperitoneal (i.p.) injection.[1][2][3][9]
Table 2: Recommended Formulations for In Vivo Administration
| Protocol | Composition | Achievable Solubility | Source |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.17 mM) | [6][9] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.17 mM) | [6][9] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.17 mM) | [6][9] |
| 4 | 50% PEG300, 50% Saline (requires sonication) | 10 mg/mL (24.67 mM) | [6][9] |
Preparation Example (Protocol 1): To prepare a 1 mL working solution:
-
Start with a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.[9]
Experimental Protocols
This compound has been utilized in a variety of experimental settings to probe the function of RORα.
In Vitro Cell-Based Assays
This compound has been shown to suppress the expression of RORα target genes in cell lines such as HepG2 and HEK293.[1][6][10]
Table 3: Example Parameters for In Vitro Experiments
| Cell Line | Concentration | Incubation Time | Application | Source |
| HepG2 | 5 µM | 24 hours | Gene expression analysis (G6Pase, PEPCK) | [1] |
| HEK293 | Up to 10 µM | 24 hours | Luciferase reporter assays | [6][10] |
| Human NP Cells | 1 µM | Varies | Apoptosis and matrix degradation studies | [11][12] |
| BMSCs | 1 µM, 2 µM | Up to 14 days | Adipogenic differentiation assays | [13] |
General Protocol for Cell Treatment:
-
Culture cells to the desired confluency.
-
Prepare the final concentration of this compound in the cell culture medium by diluting the DMSO stock solution. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent toxicity.
-
Replace the existing medium with the this compound-containing medium.
-
Incubate for the desired period before proceeding with downstream analysis.
In Vivo Animal Studies
This compound has been used in mouse models to study its effects on gluconeogenesis and fibrosis.[2][14]
Table 4: Example Parameters for In Vivo Experiments
| Animal Model | Dosage | Administration Route | Duration | Application | Source |
| Diet-Induced Obese (DIO) Mice | 15 mg/kg, twice daily | Intraperitoneal (i.p.) | 6 days | Pyruvate tolerance test | [1][2][3][9] |
| Wnt10b-tg Mice | Not specified | Not specified | Not specified | Reduction of Wnt-induced fibrosis | [14] |
| Immature BALB/c Mice | 15 mg/kg/day | Intraperitoneal (i.p.) | 7 days | Reduction of rhinovirus-induced lung ILC2s | [9] |
Protocol for Pyruvate Tolerance Test in DIO Mice:
-
Acclimate 30-week-old DIO C57BL/6 male mice maintained on a high-fat diet.[9][10]
-
Treat mice with 15 mg/kg this compound or vehicle via i.p. injection twice daily for 6 days.[9][10]
-
On day 6, fast the mice for 6 hours after the morning injection.[9][10]
-
Measure baseline blood glucose from a tail snip (Time 0).[9][10]
-
Administer a 2 g/kg pyruvate challenge via i.p. injection.[9][10]
-
Measure blood glucose at 15, 30, and 60 minutes post-injection.[9][10]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound acts as a selective inverse agonist for RORα. It binds directly to the ligand-binding domain of RORα, inhibiting its constitutive transcriptional activity.[1][2][9] This leads to the suppression of RORα target genes.
Caption: Mechanism of this compound as a RORα inverse agonist.
This compound in Hepatic Gluconeogenesis
In the liver, RORα promotes the expression of genes involved in gluconeogenesis. By inhibiting RORα, this compound can suppress the production of glucose.[2][4]
Caption: this compound suppresses hepatic gluconeogenesis via RORα.
Experimental Workflow for In Vivo Study
A typical workflow for assessing the efficacy of this compound in a mouse model involves several key stages.
Caption: Workflow for an in vivo this compound efficacy study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of this compound (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound (ML176): a Synthetic RORα Selective Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. molnova.com [molnova.com]
- 8. This compound = 98 HPLC 293753-05-6 [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inverse Agonist of Retinoid-Related Orphan Receptor-Alpha Prevents Apoptosis and Degeneration in Nucleus Pulposus Cells via Upregulation of YAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inverse Agonist of Retinoid-Related Orphan Receptor-Alpha Prevents Apoptosis and Degeneration in Nucleus Pulposus Cells via Upregulation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Retinoic acid-related orphan nuclear receptor alpha inhibits adipogenic differentiation of bone marrow mesenchymal stem cells via activating WNT/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Orphan Nuclear Receptor Rorα Is a Key Regulator of Tgfβ- and WNT-Signaling in Fibrotic Diseases - ACR Meeting Abstracts [acrabstracts.org]
Application Notes and Protocols for SR3335 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of SR3335, a selective retinoic acid receptor-related orphan receptor alpha (RORα) inverse agonist, in mouse models. The following sections detail recommended dosages, administration protocols, and the underlying signaling pathway.
Overview of this compound
This compound is a potent and selective synthetic ligand that functions as a partial inverse agonist of RORα.[1] It has been demonstrated to modulate the transcriptional activity of RORα, which plays a crucial role in regulating metabolism, inflammation, and circadian rhythm.[1] In mouse models, this compound has been primarily investigated for its ability to suppress hepatic gluconeogenesis, making it a valuable tool for studying metabolic diseases such as type 2 diabetes.[1][2][3]
Recommended Dosages and Administration Routes
The dosage of this compound can vary depending on the research objective, the mouse model, and the administration route. The most commonly reported and validated administration route is intraperitoneal injection. While specific protocols for oral gavage and intravenous injection of this compound are not extensively published, the following recommendations are based on the available data for this compound and other similar small molecules.
Data Presentation: Recommended this compound Dosages
| Administration Route | Dosage | Dosing Schedule | Mouse Model | Application | Reference |
| Intraperitoneal (i.p.) Injection | 10 mg/kg | Single dose | C57BL/6 | Pharmacokinetic studies | [2] |
| 15 mg/kg | Twice daily (b.i.d.) for 6-7 days | Diet-Induced Obese (DIO) C57BL/6 | Efficacy studies (suppression of gluconeogenesis) | [1][2][3][4] | |
| Oral Gavage (p.o.) | 10-30 mg/kg (estimated) | Once or twice daily | General use | Systemic exposure (requires optimization) | Inferred |
| Intravenous (i.v.) Injection | 1-5 mg/kg (estimated) | Single dose (bolus or infusion) | General use | Pharmacokinetic/Pharmacodynamic studies (requires optimization) | Inferred |
Note: Dosages for oral gavage and intravenous injection are estimated based on typical practices for small molecules in mice and may require optimization for specific experimental needs.
Experimental Protocols
Vehicle Formulation
Proper vehicle selection is critical for the solubility and bioavailability of this compound. Several vehicle formulations have been shown to be effective for in vivo studies.
Recommended Vehicle Formulations:
-
For Intraperitoneal (i.p.) and potential Intravenous (i.v.) administration:
-
A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation yields a clear solution with a solubility of at least 2.5 mg/mL.
-
A solution of 10% DMSO and 90% Corn Oil. This also provides a clear solution with a solubility of at least 2.5 mg/mL.
-
-
For potential Oral Gavage (p.o.) administration:
-
The same formulations as for i.p. injection can be considered. Corn oil-based vehicles are common for oral dosing of lipophilic compounds.[5]
-
Preparation of this compound Formulation (Example using DMSO/PEG300/Tween-80/Saline):
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO first.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween-80 and vortex to mix.
-
Finally, add saline to the desired final volume and vortex thoroughly.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Intraperitoneal (i.p.) Injection Protocol
This is the most well-documented method for this compound administration in mice.
Materials:
-
This compound solution in a suitable vehicle
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Accurately weigh the mouse to calculate the correct injection volume.
-
Restrain the mouse securely, exposing the abdomen. The mouse can be held manually with the head tilted slightly downwards.
-
Wipe the lower quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure no fluid or blood is drawn, confirming the needle is not in a blood vessel or organ.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress post-injection.
Recommended Oral Gavage (p.o.) Protocol (Inferred)
This protocol is a general guideline and should be optimized for this compound.
Materials:
-
This compound solution in a suitable vehicle (e.g., corn oil-based)
-
Sterile, flexible plastic or stainless steel gavage needles (20-22 gauge for adult mice)
-
Sterile 1 mL syringes
-
Appropriate animal restraint device
Procedure:
-
Accurately weigh the mouse to determine the dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Measure the correct length of the gavage needle by holding it alongside the mouse, from the mouth to the last rib. Mark the needle to prevent over-insertion.
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head and straighten the esophagus.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass smoothly down the esophagus without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in place, dispense the this compound solution.
-
Gently remove the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of respiratory distress.
Recommended Intravenous (i.v.) Injection Protocol (Inferred)
This is a highly technical procedure that requires significant training. The lateral tail vein is the most common site for i.v. injections in mice.
Materials:
-
This compound solution in a sterile, injectable vehicle (e.g., DMSO/PEG300/Tween-80/Saline, filtered)
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles
-
A warming lamp or pad to dilate the tail veins
-
A mouse restraint tube or device
Procedure:
-
Accurately weigh the mouse. The maximum bolus injection volume is typically 5 mL/kg.
-
Place the mouse in a restraint device, exposing the tail.
-
Warm the tail using a heat lamp or pad to dilate the lateral tail veins.
-
Wipe the tail with 70% ethanol.
-
Position the needle, with the bevel facing up, parallel to the vein.
-
Insert the needle into the vein. A slight "flash" of blood in the needle hub may indicate successful entry.
-
Inject the this compound solution slowly. If swelling occurs at the injection site, the needle is not in the vein.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the mouse to its cage and monitor its condition.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
This compound acts as an inverse agonist for the nuclear receptor RORα. In the context of hepatic glucose metabolism, RORα normally promotes the transcription of genes involved in gluconeogenesis. By binding to RORα, this compound inhibits this transcriptional activity, leading to a reduction in the expression of key gluconeogenic enzymes such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK). This ultimately results in decreased hepatic glucose production.
Caption: this compound inhibits RORα, reducing gluconeogenic gene expression and blood glucose.
Experimental Workflow for In Vivo this compound Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a diet-induced obese (DIO) mouse model.
Caption: Workflow for evaluating this compound's effect on gluconeogenesis in DIO mice.
References
- 1. Pharmacokinetics, pharmacodynamics and safety of the inverse retinoic acid‐related orphan receptor γ agonist AZD0284 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voluntary oral administration of drugs in mice [protocols.io]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. rjptsimlab.com [rjptsimlab.com]
Application Notes and Protocols: Utilizing SR3335 in HepG2 Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR3335, also known as ML-176, is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related orphan receptor alpha (RORα).[1][2][3][4] RORα is a nuclear receptor that plays a crucial role in regulating metabolic pathways, particularly in the liver. In the context of the human hepatocellular carcinoma cell line, HepG2, this compound has been demonstrated to be a valuable tool for investigating the role of RORα in hepatic glucose metabolism. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in HepG2 cell line studies, focusing on its effects on gluconeogenesis.
Mechanism of Action
This compound functions by directly binding to the ligand-binding domain of RORα, which leads to the suppression of the receptor's transcriptional activity.[1][2][3][4] In HepG2 cells, this inverse agonism of RORα results in the decreased expression of key genes involved in gluconeogenesis, the metabolic pathway responsible for the production of glucose from non-carbohydrate substrates. Specifically, this compound has been shown to suppress the mRNA expression of Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK), two rate-limiting enzymes in the gluconeogenic pathway.[1][2][3][4][5] This targeted action makes this compound a critical compound for studying the potential of RORα as a therapeutic target for metabolic diseases such as type 2 diabetes.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in studies involving HepG2 cells and its interaction with RORα.
| Parameter | Value | Cell Line / Assay Condition | Reference |
| Concentration for Gene Expression Studies | 5 µM | HepG2 cells | [1][3][4] |
| Binding Affinity (Ki) | 220 nM | Radioligand binding assay with RORα Ligand Binding Domain | [5] |
| Functional Potency (IC50) | 480 nM | Cell-based Gal4-RORα LBD cotransfection assay | [5] |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway affected by this compound in HepG2 cells.
Caption: this compound inhibits RORα, suppressing gluconeogenic gene expression.
Experimental Protocols
HepG2 Cell Culture
A foundational requirement for reliable and reproducible results is the proper maintenance of HepG2 cell cultures.
-
Media: Minimum Essential Medium (MEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[3][6]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Subculturing: Passage cells every 3-4 days to prevent senescence.[7] It is crucial to achieve a single-cell suspension during passaging, as HepG2 cells tend to grow in clusters.[7]
-
Plating for Experiments: Seed cells 24 hours prior to transfection or treatment to allow for attachment and recovery.[3]
Treatment of HepG2 Cells with this compound
This protocol outlines the steps for treating cultured HepG2 cells with this compound to assess its impact on gene expression.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution. Store at -20°C or as recommended by the supplier.
-
Cell Seeding: Plate HepG2 cells in appropriate culture vessels (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The day after seeding, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 5 µM) or vehicle control (e.g., DMSO at the same final concentration as the this compound-treated wells).[1][3][4]
-
Incubation: Incubate the cells for the desired period (e.g., 16-24 hours) under standard culture conditions.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., RNA extraction for qPCR or cell lysis for Western blotting).
Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol describes the measurement of G6Pase and PEPCK mRNA levels following this compound treatment.
-
RNA Extraction: Isolate total RNA from this compound-treated and control HepG2 cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR instrument and a suitable master mix. Use primers specific for G6Pase, PEPCK, and a reference gene (e.g., cyclophilin or GAPDH) for normalization.[1][3][4]
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. The results should show a significant decrease in G6Pase and PEPCK mRNA levels in this compound-treated cells compared to the vehicle-treated controls.[1][3][4]
Experimental Workflow Diagram
The following diagram provides a visual representation of the experimental workflow for studying the effects of this compound on HepG2 cells.
Caption: Workflow for analyzing this compound's effect on HepG2 gene expression.
Conclusion
This compound is a powerful research tool for elucidating the role of RORα in hepatic glucose metabolism. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to design and execute experiments using this compound in the HepG2 cell line. These studies can contribute to a deeper understanding of gluconeogenesis and the development of novel therapeutics for metabolic disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of this compound (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Identification of this compound (ML176): a Synthetic RORα Selective Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. encodeproject.org [encodeproject.org]
- 7. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for SR3335 Administration in Diet-Induced Obesity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR3335 (also known as ML-176) is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related Orphan Receptor Alpha (RORα).[1][2][3] RORα is a nuclear receptor that plays a significant role in the regulation of metabolism, particularly in hepatic gluconeogenesis.[1][2][3] Preclinical studies have demonstrated that the administration of this compound in diet-induced obesity (DIO) mouse models can effectively suppress hepatic glucose production. This document provides detailed application notes and experimental protocols for the use of this compound in DIO models, based on peer-reviewed research.
Data Presentation
The primary in vivo effect of this compound in diet-induced obese mice, as documented in the literature, is the suppression of gluconeogenesis. The data below is derived from a pyruvate tolerance test (PTT) conducted on C57BL/6 male mice with diet-induced obesity.
Table 1: Effect of this compound on Plasma Glucose Levels during a Pyruvate Tolerance Test in DIO Mice
| Time Point (Minutes) | Vehicle Control (mg/dL) (Mean ± SEM) | This compound (15 mg/kg) (mg/dL) (Mean ± SEM) |
| 0 | ~210 ± 10 | ~190 ± 12 |
| 15 | ~290 ± 15 | ~240 ± 10 |
| 30 | ~310 ± 18 | ~250 ± 12 |
| 60 | ~295 ± 20 | ~230 ± 15* |
*Note: Values are estimated from graphical data presented in Kumar et al. (2011). This compound-treated mice displayed significantly lower plasma glucose levels at 15, 30, and 60 minutes post-pyruvate challenge (p < 0.05).[1][2]
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce an obese and hyperglycemic phenotype in mice that mimics human metabolic syndrome.
Materials:
-
C57BL/6 male mice (weanlings)
-
High-Fat Diet (HFD): 65% kcal from fat
-
Standard chow diet (for control group, if necessary)
-
Animal caging and husbandry supplies
Protocol:
-
Upon weaning, house C57BL/6 male mice in a temperature and light-controlled environment.
-
Provide ad libitum access to a high-fat diet (65% kcal from fat).
-
Maintain mice on the HFD for an extended period (e.g., until 30 weeks of age) to establish the diet-induced obesity phenotype.[1][2]
-
Monitor body weight and food intake regularly to track the development of obesity.
This compound Administration
Objective: To administer this compound to DIO mice to assess its effects on metabolic parameters.
Materials:
-
This compound compound
-
Vehicle solution (e.g., sterile 10% PEG400/8% ethanol, followed by an equal volume of sterile 10% Tween 80)
-
Syringes and needles for intraperitoneal (i.p.) injection
Protocol:
-
Prepare a solution of this compound in the chosen vehicle at the desired concentration.
-
For the primary study, DIO mice were treated twice daily (b.i.d.) at approximately 07:00h and 18:00h.[1][2]
-
Administer this compound via intraperitoneal (i.p.) injection at a dosage of 15 mg/kg body weight.[1][2]
-
A parallel control group should receive an equivalent volume of the vehicle solution following the same injection schedule.
-
The treatment duration for the gluconeogenesis study was 6 consecutive days.[1][2]
-
It is important to note that in this short-term study, no significant differences in body weight or food intake were observed between the this compound-treated and vehicle-treated groups.
Pyruvate Tolerance Test (PTT)
Objective: To assess in vivo hepatic gluconeogenesis.
Materials:
-
Pyruvate solution (2 g/kg body weight)
-
Blood glucose meter and test strips
-
Equipment for tail vein blood sampling
Protocol:
-
The PTT is conducted on the final day of the this compound administration period (e.g., day 6).[1][2]
-
Following the morning injection of this compound or vehicle, fast the mice for 6 hours.[1][2]
-
After the fasting period, obtain a baseline blood glucose measurement (Time 0) from the tail vein.
-
Administer a bolus of pyruvate solution via i.p. injection (2 g/kg body weight).[1][2]
-
Measure blood glucose levels at 15, 30, and 60 minutes post-pyruvate injection.[1][2]
-
Analyze the data by comparing the glucose excursion curves between the this compound-treated and vehicle-treated groups.
Visualizations
Caption: Experimental workflow for this compound administration in DIO mice.
References
Application Notes and Protocols: qPCR Analysis of RORα Target Genes Following SR3335 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid receptor-related orphan receptor alpha (RORα), a member of the nuclear receptor superfamily, is a key transcriptional regulator involved in a myriad of physiological processes, including metabolism, inflammation, and circadian rhythm.[1][2] RORα functions by binding to ROR response elements (ROREs) in the promoter regions of its target genes, thereby modulating their expression.[3][4] The synthetic molecule SR3335 has been identified as a selective inverse agonist of RORα.[5][6] It binds to the ligand-binding domain of RORα, leading to the suppression of its transcriptional activity.[3][7] This makes this compound a valuable tool for elucidating the physiological roles of RORα and a potential therapeutic agent for diseases where RORα activity is dysregulated.
These application notes provide a detailed protocol for the quantitative analysis of RORα target gene expression in the human hepatoma cell line, HepG2, following treatment with this compound. The primary method described is quantitative real-time polymerase chain reaction (qPCR), a sensitive and reliable technique for measuring changes in gene expression.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RORα signaling pathway and the experimental workflow for the qPCR analysis of RORα target genes after this compound treatment.
Data Presentation
The following table summarizes representative quantitative data on the relative mRNA expression of RORα target genes in HepG2 cells following treatment with 5 µM this compound for 24 hours. Data is presented as fold change relative to the vehicle control (DMSO).
| Target Gene | Gene Symbol | Function | Fold Change (this compound vs. Vehicle) |
| Glucose-6-Phosphatase | G6PC | Gluconeogenesis | ~0.6 |
| Phosphoenolpyruvate Carboxykinase 1 | PCK1 | Gluconeogenesis | ~0.5 |
| Nuclear Receptor Subfamily 1 Group D Member 1 | NR1D1 (Rev-Erbα) | Circadian Rhythm, Metabolism | ~0.7 |
Note: The fold change values are illustrative and based on published graphical data.[5][6][8][9] Actual results may vary.
Experimental Protocols
Protocol 1: HepG2 Cell Culture and this compound Treatment
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[10]
-
Passage cells upon reaching 80-90% confluency.
-
-
Seeding for Treatment:
-
Trypsinize confluent HepG2 cells and resuspend in fresh culture medium.
-
Perform a cell count and determine cell viability.
-
Seed cells into 6-well plates at a density of approximately 2 x 10^5 to 4 x 10^5 cells per well. Allow cells to adhere and grow for 24 hours.
-
-
This compound Stock Solution Preparation:
-
Treatment:
-
On the day of treatment, dilute the this compound stock solution in pre-warmed culture medium to a final concentration of 5 µM.
-
Prepare a vehicle control by diluting DMSO in culture medium to the same final concentration as in the this compound-treated wells (typically ≤ 0.1%).
-
Aspirate the old medium from the cells and replace it with the medium containing either 5 µM this compound or the vehicle control.
-
Protocol 2: RNA Extraction and cDNA Synthesis
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
DNase I, RNase-free
-
Reverse transcription kit with oligo(dT) or random primers
-
Nuclease-free water
Procedure:
-
Total RNA Extraction:
-
Following the 24-hour treatment, aspirate the medium and wash the cells once with PBS.
-
Lyse the cells directly in the wells and extract total RNA according to the manufacturer's protocol of your chosen RNA extraction kit.
-
Quantify the extracted RNA using a spectrophotometer and assess its purity (A260/A280 ratio of ~2.0).
-
-
DNase Treatment (Optional but Recommended):
-
To eliminate any contaminating genomic DNA, treat the extracted RNA with DNase I according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
The choice of priming strategy (oligo(dT) or random primers) may depend on the target genes.
-
Protocol 3: SYBR Green qPCR Analysis
Materials:
-
cDNA template
-
SYBR Green qPCR master mix
-
Forward and reverse primers for target and housekeeping genes (see Table 2)
-
Nuclease-free water
-
qPCR-compatible plates and seals
-
Real-time PCR detection system
Table 2: Validated qPCR Primer Sequences for Human RORα Target and Housekeeping Genes
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| G6PC | GCTGTGATTGGAGACTGGCTCA | GTCCAGTCTCACAGGTTACAGG | [15] |
| PCK1 | CATTGCCTGGATGAAGTTTGACG | GGGTTGGTCTTCACTGAAGTCC | [16][17] |
| NR1D1 | Commercially available validated primers are recommended. | Commercially available validated primers are recommended. | [18][19] |
| GAPDH | Commercially available validated primers are recommended. | Commercially available validated primers are recommended. | [20][21][22] |
| ACTB | Commercially available validated primers are recommended. | Commercially available validated primers are recommended. | [8][23][24][25] |
Note: Using commercially available, pre-validated primer pairs is highly recommended to ensure specificity and efficiency.
Procedure:
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix for each primer set. For a single 20 µL reaction, a typical setup is:
-
10 µL of 2x SYBR Green qPCR master mix
-
1 µL of 10 µM forward primer
-
1 µL of 10 µM reverse primer
-
1-2 µL of diluted cDNA
-
Nuclease-free water to a final volume of 20 µL
-
-
Set up each reaction in triplicate (technical replicates).
-
Include no-template controls (NTCs) for each primer set to check for contamination.
-
-
Thermal Cycling:
-
A typical thermal cycling protocol is as follows:
-
Initial denaturation: 95°C for 5-10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis (to verify the specificity of the amplified product).
-
-
-
Data Analysis (Relative Quantification using the ΔΔCt Method):
-
Determine the cycle threshold (Ct) for each reaction.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (e.g., GAPDH or ACTB) for each sample (ΔCt = Cttarget - Cthousekeeping).
-
Normalize the ΔCt of the this compound-treated samples to the average ΔCt of the vehicle-treated control samples (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Calculate the fold change in gene expression using the formula: Fold Change = 2-ΔΔCt.
-
Conclusion
This document provides a comprehensive guide for the qPCR analysis of RORα target genes following treatment with the inverse agonist this compound. The detailed protocols and data presentation guidelines are intended to assist researchers in obtaining reliable and reproducible results. The use of this compound in conjunction with these methods can significantly contribute to a deeper understanding of RORα's role in health and disease, and aid in the development of novel therapeutic strategies.
References
- 1. RAR-related orphan receptor alpha - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Action of RORs and Their Ligands in (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. Identification of this compound (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HP204660 | beta Actin (ACTB) Human qPCR Primer Pair (NM_001101) Clinisciences [clinisciences.com]
- 9. scispace.com [scispace.com]
- 10. A network-based transcriptomic landscape of HepG2 cells uncovering causal gene-cytotoxicity interactions underlying drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Differentially expressed genes of HepG2 cells treated with gecko polypeptide mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
- 16. origene.com [origene.com]
- 17. cdn.origene.com [cdn.origene.com]
- 18. cn.sinobiological.com [cn.sinobiological.com]
- 19. origene.com [origene.com]
- 20. sinobiological.com [sinobiological.com]
- 21. Sino Biological Human GAPDH qPCR Primer Pair, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 23. origene.com [origene.com]
- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 25. biocompare.com [biocompare.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assays with SR3335
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR3335 is a potent and selective synthetic inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor Alpha (RORα), a nuclear receptor that plays a crucial role in regulating gene transcription.[1][2][3][4][5] RORα is implicated in various physiological processes, including metabolism, inflammation, and circadian rhythm. As an inverse agonist, this compound binds to RORα and represses its transcriptional activity, leading to the downregulation of its target genes.[1][2][4][5] This application note provides detailed protocols for utilizing Chromatin Immunoprecipitation (ChIP) assays to investigate the molecular mechanism of this compound, specifically its ability to modulate the binding of RORα to the promoter regions of its target genes.
Mechanism of Action of this compound
This compound exerts its effects by directly binding to the ligand-binding domain of RORα, which induces a conformational change in the receptor. This change promotes the recruitment of corepressors and the dismissal of coactivators from the RORα transcriptional complex. Consequently, the transcription of RORα target genes is suppressed. Key target genes involved in hepatic gluconeogenesis, such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK), have been shown to be downregulated by this compound treatment.[1][2][3][4][5]
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data from a ChIP-qPCR experiment designed to assess the effect of this compound on RORα binding to the promoter of a target gene, G6Pase, in HepG2 cells.
Table 1: Quantitative ChIP-qPCR Analysis of RORα Occupancy at the G6Pase Promoter
| Treatment | Target Promoter | Antibody | % Input (Mean ± SD) | Fold Enrichment vs. IgG (Mean ± SD) |
| Vehicle (DMSO) | G6Pase | Anti-RORα | 1.5 ± 0.2 | 15.0 ± 2.0 |
| Vehicle (DMSO) | G6Pase | Normal Rabbit IgG | 0.1 ± 0.05 | 1.0 (Reference) |
| This compound (10 µM) | G6Pase | Anti-RORα | 0.5 ± 0.1 | 5.0 ± 1.0 |
| This compound (10 µM) | G6Pase | Normal Rabbit IgG | 0.1 ± 0.04 | 1.0 (Reference) |
| Vehicle (DMSO) | Negative Control Region | Anti-RORα | 0.15 ± 0.06 | 1.5 ± 0.6 |
| This compound (10 µM) | Negative Control Region | Anti-RORα | 0.14 ± 0.05 | 1.4 ± 0.5 |
Data are presented as the mean of three independent experiments ± standard deviation. Fold enrichment is calculated relative to the IgG control.
Experimental Protocols
This section provides a detailed protocol for performing a ChIP assay to investigate the effect of this compound on RORα-DNA binding. This protocol is adapted from standard procedures for nuclear receptor ChIP.
Protocol: Chromatin Immunoprecipitation (ChIP) Assay for RORα with this compound Treatment
1. Cell Culture and Treatment:
-
Culture HepG2 cells (or other relevant cell line) in appropriate media and conditions until they reach 80-90% confluency.
-
Treat the cells with either this compound (e.g., 10 µM final concentration) or vehicle (e.g., DMSO) for a predetermined time (e.g., 6-24 hours).
2. Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v).
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Wash the cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Shearing:
-
Scrape the cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet.
-
Resuspend the cell pellet in a cell lysis buffer (e.g., containing PIPES, KCl, IGEPAL CA-630, and protease inhibitors) and incubate on ice.
-
Pellet the nuclei by centrifugation and resuspend in a nuclear lysis buffer (e.g., containing SDS, EDTA, Tris-HCl, and protease inhibitors).
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. The optimal sonication conditions should be empirically determined for each cell type and instrument.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
4. Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C with rotation.
-
Pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
Set aside a small aliquot of the pre-cleared chromatin as "input" control.
-
Add a specific antibody against RORα or a negative control (Normal Rabbit IgG) to the remaining chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to each immunoprecipitation reaction and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
5. Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform a series of washes to remove non-specifically bound chromatin. This typically includes sequential washes with low salt buffer, high salt buffer, LiCl buffer, and TE buffer.
6. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads by adding elution buffer (e.g., containing NaHCO3 and SDS) and incubating at 65°C.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours (or overnight).
-
Treat the samples (including the input) with RNase A and Proteinase K to remove RNA and protein.
7. DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Elute the purified DNA in a small volume of nuclease-free water or TE buffer.
8. Quantitative PCR (qPCR) Analysis:
-
Perform qPCR using primers specific for the promoter region of the target gene (G6Pase) and a negative control region (a gene desert or a gene not regulated by RORα).
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA (% input) and/or as fold enrichment over the IgG control.
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: this compound acts as an inverse agonist of RORα, leading to transcriptional repression.
Experimental Workflow for ChIP Assay
Caption: A streamlined workflow for performing a Chromatin Immunoprecipitation (ChIP) assay.
References
- 1. Identification of this compound (ML176): a Synthetic RORα Selective Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action of RORs and Their Ligands in (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: SR3335 in Liver Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR3335 is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related orphan receptor alpha (RORα).[1][2][3][4][5] RORα is a nuclear receptor that plays a crucial role in regulating various physiological processes, including development, inflammation, and metabolism.[6] In the liver, RORα is a key regulator of glucose homeostasis, particularly through its control of gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources.[1][4][6] this compound, by inhibiting the constitutive activity of RORα, has emerged as a valuable chemical probe to investigate the role of RORα in liver metabolism and as a potential therapeutic agent for metabolic diseases such as type 2 diabetes.[1][2][4][6]
These application notes provide a comprehensive overview of the use of this compound in studying liver metabolism, including its mechanism of action, effects on key metabolic pathways, and detailed protocols for in vitro and in vivo experiments.
Mechanism of Action
This compound functions as a selective inverse agonist for RORα.[1][2][3][4][5] It directly binds to the ligand-binding domain of RORα, leading to the suppression of its transcriptional activity.[1][4] This inhibition reduces the expression of RORα target genes, including those encoding key enzymes in the hepatic gluconeogenesis pathway: Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[1][3][4][6] By downregulating these enzymes, this compound effectively suppresses hepatic glucose production.[1][2][4][6]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Concentration | Treatment Duration | Target Gene | Effect | Reference |
| HepG2 | 5 µM | Not Specified | G6Pase mRNA | Suppression | [1][4] |
| HepG2 | 5 µM | Not Specified | PEPCK mRNA | Suppression | [1][4] |
| HepG2 | 5 µM | Not Specified | Full-length RORα, G6Pase promoter-luciferase reporter | Suppression of transcription | [1][4] |
In Vivo Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model
| Animal Model | Dosage | Administration Route | Treatment Duration | Parameter | Result | Reference |
| DIO Mice | 15 mg/kg b.i.d. | Intraperitoneal (ip) | 6 days | Plasma Glucose Levels (during pyruvate tolerance test) | Significantly lower at 15, 30, and 60 min post-pyruvate injection | [1][3] |
| DIO Mice | 15 mg/kg b.i.d. | Intraperitoneal (ip) | 6 days | Hepatic pepck mRNA expression | ~50% decrease | [3] |
| DIO Mice | 15 mg/kg b.i.d. | Intraperitoneal (ip) | 6 days | Hepatic g6pase mRNA expression | Not significantly affected | [3] |
| DIO Mice | 15 mg/kg b.i.d. | Intraperitoneal (ip) | 6 days | Hepatic nr1d1 (Rev-erbα) mRNA expression | Repressed | [1][4] |
Experimental Protocols
In Vitro Gene Expression Analysis in HepG2 Cells
Objective: To determine the effect of this compound on the mRNA expression of RORα target genes involved in gluconeogenesis.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) with supplements
-
This compound (stock solution in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for G6Pase, PEPCK, and a housekeeping gene (e.g., GAPDH, cyclophilin)
Protocol:
-
Cell Culture: Culture HepG2 cells in appropriate medium until they reach 70-80% confluency.
-
Treatment: Treat the cells with 5 µM this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers for the target genes (G6Pase, PEPCK) and a housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated cells.
In Vivo Pyruvate Tolerance Test in Mice
Objective: To assess the effect of this compound on hepatic gluconeogenesis in vivo.
Materials:
-
Diet-induced obese (DIO) mice
-
This compound
-
Vehicle solution (e.g., corn oil)
-
Pyruvate solution (sterile)
-
Glucometer and test strips
Protocol:
-
Acclimatization and Diet: Acclimatize DIO mice and maintain them on a high-fat diet.
-
Treatment: Administer this compound (15 mg/kg) or vehicle via intraperitoneal injection twice daily (b.i.d.) for 6 days.
-
Fasting: After the final dose on day 6, fast the mice overnight (e.g., 16 hours).
-
Baseline Glucose Measurement: Measure baseline blood glucose from the tail vein (time 0).
-
Pyruvate Injection: Inject the mice intraperitoneally with pyruvate (e.g., 2 g/kg body weight).
-
Post-Injection Glucose Measurements: Measure blood glucose at specific time points after the pyruvate injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time for both the this compound-treated and vehicle-treated groups. Calculate the area under the curve (AUC) to quantify the glucose excursion.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of RORα in hepatic glucose metabolism. Its ability to selectively inhibit RORα and consequently suppress gluconeogenesis makes it an important compound for basic research and a promising lead for the development of novel therapeutics for type 2 diabetes. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies of liver metabolism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of this compound (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Identification of this compound (ML176): a Synthetic RORα Selective Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
In Vivo Delivery of SR3335: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR3335 is a potent and selective synthetic inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor Alpha (RORα). RORα is a nuclear receptor that plays a crucial role in regulating metabolic pathways, particularly hepatic gluconeogenesis. As an inverse agonist, this compound suppresses the constitutive activity of RORα, leading to the downregulation of its target genes, such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK), key enzymes in the glucose production pathway.[1][2][3][4][5] This property makes this compound a valuable tool for investigating the physiological functions of RORα and a potential therapeutic agent for metabolic diseases like type 2 diabetes.
These application notes provide detailed protocols for the in vivo delivery of this compound in a diet-induced obese (DIO) mouse model, a common preclinical model for studying metabolic disorders. The provided methodologies cover vehicle preparation, administration, and subsequent efficacy and pharmacokinetic analyses.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the in vivo use of this compound as described in the literature.
Table 1: this compound In Vivo Administration Parameters
| Parameter | Value | Reference |
| Animal Model | Diet-Induced Obese (DIO) C57BL/6 Mice | [1][4] |
| Route of Administration | Intraperitoneal (i.p.) Injection | [1][4] |
| Dosage | 15 mg/kg | [1][4] |
| Dosing Frequency | Twice daily (b.i.d.) | [1][4] |
| Treatment Duration | 6 - 7 days | [1][4] |
Table 2: this compound Solubility
| Solvent | Concentration |
| DMF | 20 mg/mL |
| DMSO | 16 mg/mL |
| Ethanol | 33 mg/mL |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Data sourced from manufacturer's technical information.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
This protocol describes the preparation of a vehicle solution suitable for the intraperitoneal administration of the lipophilic compound this compound.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the number of animals, the dosage (15 mg/kg), and the dosing volume (e.g., 10 mL/kg).
-
Prepare the vehicle solution: In a sterile conical tube, prepare the vehicle by mixing the components in the following ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder.
-
In a separate sterile tube, first, dissolve the this compound powder in the required volume of DMSO. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Add the PEG300 to the this compound/DMSO mixture and mix thoroughly.
-
Add the Tween-80 and mix again.
-
Finally, add the saline to the mixture and vortex until a clear, homogenous solution is formed.
-
-
Sterile Filtration (Optional but Recommended): For long-term studies or if sterility is a major concern, the final formulation can be filtered through a 0.22 µm syringe filter.
-
Storage: Prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C, protected from light, and bring to room temperature before injection.
Protocol 2: In Vivo Administration of this compound in a Diet-Induced Obese (DIO) Mouse Model
This protocol outlines the procedure for the intraperitoneal administration of this compound to DIO mice.
Materials:
-
Diet-induced obese (DIO) C57BL/6 mice (male, age-matched)
-
This compound formulation (from Protocol 1)
-
Vehicle solution (from Protocol 1, without this compound)
-
Insulin syringes (or similar, with 27-30 gauge needles)
-
Animal scale
-
Appropriate animal handling and restraint devices
Procedure:
-
Animal Acclimatization: Acclimate the DIO mice to the housing conditions for at least one week before the start of the experiment.
-
Randomization: Randomize the animals into two groups: a vehicle control group and an this compound treatment group.
-
Dosing:
-
Weigh each mouse daily before dosing to accurately calculate the injection volume.
-
Administer this compound (15 mg/kg) or vehicle intraperitoneally twice a day (e.g., at 8:00 AM and 6:00 PM) for 6 consecutive days.
-
To perform the i.p. injection, restrain the mouse and tilt it slightly downwards. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
-
Monitoring: Monitor the animals daily for any signs of toxicity, changes in body weight, and food and water intake.
Protocol 3: Pyruvate Tolerance Test (PTT) for Efficacy Assessment
The PTT is performed to assess the rate of in vivo gluconeogenesis. Suppression of the glucose excursion following a pyruvate challenge is indicative of reduced hepatic glucose output.
Materials:
-
Treated mice (from Protocol 2)
-
Pyruvate solution (2 g/kg in sterile saline)
-
Glucometer and glucose test strips
-
Lancets or tail-snip scissors
-
Heating lamp (optional, for vasodilation)
Procedure:
-
Fasting: On day 6 of the treatment, after the morning injection, fast the mice for 6 hours.
-
Baseline Blood Glucose: At the end of the fasting period (time 0), obtain a baseline blood glucose reading. A small drop of blood can be collected from the tail tip.
-
Pyruvate Administration: Immediately after the baseline reading, administer pyruvate (2 g/kg) via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, and 90 minutes post-pyruvate injection.
-
Data Analysis: Plot the blood glucose concentration over time for both the vehicle and this compound-treated groups. Calculate the area under the curve (AUC) to quantify the glucose excursion. A significant reduction in the AUC for the this compound group compared to the vehicle group indicates suppression of gluconeogenesis.
Protocol 4: Pharmacokinetic Analysis of this compound
This protocol provides a general framework for a pharmacokinetic study of this compound in mice.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
This compound formulation (from Protocol 1)
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Capillary tubes (for retro-orbital bleeding)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a single dose of this compound (e.g., 10 mg/kg, i.p.) to a cohort of mice.
-
Blood Collection (Serial Sampling):
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
For serial sampling from the same animal, utilize methods like submandibular vein or saphenous vein puncture for early time points.
-
For later time points or terminal collection, retro-orbital bleeding or cardiac puncture under deep anesthesia can be performed.
-
-
Plasma Preparation:
-
Immediately after collection, place the blood samples on ice.
-
Centrifuge the blood at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Parameter Calculation:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.
Caption: Mechanism of this compound action as a RORα inverse agonist.
Caption: Crosstalk between RORα, ERRα, and other nuclear receptors in metabolic regulation.
References
- 1. Identification of this compound (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoic acid-related orphan receptor alpha reprograms glucose metabolism in glutamine-deficient hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound (ML176): a Synthetic RORα Selective Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Luciferase Reporter Assays for RORα Activity with SR3335
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing luciferase reporter assays to investigate the activity of the Retinoid-related Orphan Receptor Alpha (RORα) in the presence of the selective inverse agonist, SR3335.
Introduction
Retinoid-related Orphan Receptor Alpha (RORα), also known as NR1F1, is a nuclear receptor that plays a crucial role in regulating a variety of physiological processes, including development, metabolism, and circadian rhythm.[1][2][3] RORα is constitutively active, meaning it can enhance the expression of its target genes without the need for a bound ligand.[1][2] This constitutive activity makes it a compelling target for therapeutic intervention, particularly through the development of inverse agonists that can suppress its activity.
The luciferase reporter assay is a widely used and highly sensitive method to study the transcriptional activity of nuclear receptors like RORα.[4][5] This assay provides a quantitative measure of RORα activity by linking it to the expression of a luciferase reporter gene. This compound is a synthetic and selective RORα inverse agonist that has been instrumental in probing the function of this receptor.[6][7][8][9] These notes will detail the principles of the assay, provide comprehensive protocols for its implementation, and present data on the effects of this compound on RORα activity.
Principle of the Assay
The RORα luciferase reporter assay is a cell-based assay that measures the ability of RORα to activate the transcription of a target gene. The core components of this assay are:
-
RORα Expression Vector: A plasmid that drives the expression of the RORα protein in host cells.
-
Luciferase Reporter Vector: A plasmid containing a luciferase gene (e.g., from Firefly or Renilla) under the control of a promoter with RORα response elements (ROREs). ROREs are specific DNA sequences to which RORα binds to initiate transcription.[2][10] Promoters from known RORα target genes, such as glucose-6-phosphatase (G6Pase), are often used.[6][7][11]
-
Host Cells: Mammalian cell lines, such as HEK293T or HepG2, are commonly used as they are easily transfected and provide a suitable environment for studying nuclear receptor activity.[6][12][13]
-
This compound: A selective RORα inverse agonist that binds to the receptor and reduces its constitutive activity.[6][7][8][9][12][14]
When the RORα expression vector and the luciferase reporter vector are co-transfected into host cells, the expressed RORα protein binds to the ROREs in the reporter plasmid, driving the expression of luciferase. The amount of light produced by the luciferase enzyme upon addition of its substrate is directly proportional to the transcriptional activity of RORα. In the presence of an inverse agonist like this compound, the binding of RORα to the RORE is inhibited, leading to a decrease in luciferase expression and a corresponding reduction in the luminescent signal.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of RORα and the general workflow of a luciferase reporter assay to assess its activity.
Caption: RORα signaling pathway and the effect of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Identification of the RORα Transcriptional Network Contributes to the Search for Therapeutic Targets in Atherosclerosis [jstage.jst.go.jp]
- 4. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 5. youtube.com [youtube.com]
- 6. Identification of this compound (ML176): a Synthetic RORα Selective Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of this compound (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retinoid orphan nuclear receptor alpha (RORα) suppresses the epithelial–mesenchymal transition (EMT) by directly repressing Snail transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors RORα and RORγ, SR1078 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A luciferase reporter assay for ecdysone agonists using HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. amsbio.com [amsbio.com]
Troubleshooting & Optimization
SR3335 solubility issues and solutions
Welcome to the technical support center for SR3335 (also known as ML-176). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experiments, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound is a selective synthetic inverse agonist of the Retinoic acid receptor-related Orphan Receptor α (RORα).[1][2][3] It functions by directly binding to the RORα ligand-binding domain (LBD) with a Ki of 220 nM, which inhibits the receptor's constitutive transactivation activity.[1][3][4] This action suppresses the expression of RORα target genes, such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK), which are key enzymes in hepatic gluconeogenesis.[4][5][6][7][8]
Q2: What are the best solvents for dissolving this compound? this compound is a crystalline solid that is practically insoluble in water but soluble in several organic solvents.[1][3][9] The most common solvents are Dimethyl Sulfoxide (DMSO), Ethanol, and Dimethylformamide (DMF).[1][9] It is important to use newly opened or anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[3][4]
Q3: Why is my this compound precipitating when I add it to my cell culture medium? This is a common issue known as "solvent-shift" precipitation. This compound is highly soluble in a concentrated organic solvent stock (like DMSO) but is sparingly soluble in aqueous solutions like cell culture media or PBS.[9] When the concentrated stock is rapidly diluted into the aqueous medium, the local concentration of this compound momentarily exceeds its solubility limit in the new, predominantly aqueous environment, causing it to "crash out" of solution and form a precipitate.
Q4: How should I prepare a stock solution of this compound? To prepare a stock solution, dissolve this compound powder in an organic solvent of choice, such as DMSO or ethanol.[9] The process should be done under sterile conditions, and the solvent should be purged with an inert gas.[9] For example, a 10 mM stock solution in DMSO is commonly prepared for in vitro assays. Gentle warming and/or sonication can be used to aid dissolution if precipitation occurs during preparation.[4]
Q5: What are the recommended storage conditions for this compound solutions?
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[4][10]
-
In Solvent: For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[3][4][10] For short-term storage, -20°C is suitable for up to 1 month.[3][4][10] Aqueous solutions are not recommended for storage for more than one day.[9]
Q6: How do I prepare this compound for in vivo animal studies? For in vivo administration, this compound is typically prepared in a vehicle formulation. It is crucial to add each solvent component sequentially and ensure the compound is fully dissolved at each step. Several formulations have been successfully used.[4][10] For example, a common vehicle for intraperitoneal (i.p.) injection consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][10]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| DMSO | ≥ 100 mg/mL | ≥ 246.71 mM | [4][10] |
| DMSO | 88.8 mg/mL | 219.08 mM | [2] |
| DMSO | 81 mg/mL | 199.83 mM | [3] |
| DMSO | 16 mg/mL | 39.47 mM | [1][9] |
| DMSO | 2 mg/mL | 4.93 mM | |
| Ethanol | 87.4 mg/mL | 215.62 mM | [2] |
| Ethanol | 81 mg/mL | 199.83 mM | [3] |
| Ethanol | 33 mg/mL | 81.41 mM | [1][9] |
| Dimethylformamide (DMF) | 20 mg/mL | 49.34 mM | [1][9] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 1.23 mM | [1][9] |
| Note: Solubility values can vary between suppliers. It is recommended to perform a small-scale test. |
Table 2: Example Formulations for In Vivo Administration
| Protocol | Solvent Composition (v/v) | Achieved Solubility | Source |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.17 mM) | [4][10] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.17 mM) | [4][10] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.17 mM) | [4][10] |
| 4 | 50% PEG300, 50% Saline | 10 mg/mL (24.67 mM) (Ultrasonication needed) | [10] |
Table 3: Quick Reference for Preparing Stock Solutions in DMSO (MW: 405.34 g/mol )
| Desired Concentration | Volume of DMSO for 1 mg this compound | Volume of DMSO for 5 mg this compound | Volume of DMSO for 10 mg this compound |
| 1 mM | 2.4671 mL | 12.3353 mL | 24.6706 mL |
| 5 mM | 0.4934 mL | 2.4671 mL | 4.9341 mL |
| 10 mM | 0.2467 mL | 1.2335 mL | 2.4671 mL |
| 50 mM | 0.0493 mL | 0.2467 mL | 0.4934 mL |
| Data derived from manufacturer's information.[4] |
Troubleshooting Guides
Issue: Immediate Precipitation in Aqueous Media
If you observe a precipitate forming immediately after adding your concentrated this compound stock solution to cell culture media or buffer, follow these steps.
Caption: Troubleshooting flowchart for immediate precipitation of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (MW: 405.34 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the mass of this compound needed. For 1 mL of a 10 mM stock, weigh out 4.05 mg of this compound.
-
Under sterile conditions (e.g., in a laminar flow hood), add the weighed powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If needed, gentle warming (to 37°C) or brief sonication can be applied to facilitate dissolution.[4]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot into single-use volumes and store appropriately (-80°C for long-term).
Protocol 2: Preparation of a Working Solution for In Vitro Assays
This protocol describes the preparation of a final 5 µM working solution in cell culture medium with a final DMSO concentration of 0.1%.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. Identification of this compound (ML176): a Synthetic RORα Selective Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of this compound (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing SR3335 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of SR3335 in cell-based assays. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective partial inverse agonist of the Retinoic acid receptor-related Orphan Receptor Alpha (RORα).[1][2][3] It functions by directly binding to the ligand-binding domain of RORα, which in turn suppresses the receptor's constitutive transcriptional activity.[1][2] This leads to a decrease in the expression of RORα target genes.[1][2]
Q2: What are the key binding affinity and potency values for this compound?
This compound exhibits a binding affinity (Ki) of 220 nM for RORα.[1][2] In cell-based reporter assays, it has shown an IC50 of 480 nM for the inhibition of RORα activity.[1][2]
Q3: What is a typical starting concentration range for this compound in in vitro assays?
A common effective concentration of this compound used in cell-based assays is 5 µM for the suppression of RORα target gene expression in HepG2 cells. For other applications, such as the inhibition of reactive oxygen species (ROS) release in human neutrophils, concentrations of 10 µM or higher have been shown to be effective. As with any compound, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF). It is recommended to prepare a concentrated stock solution in one of these solvents. For example, a 10 mM stock solution can be prepared in DMSO.[4] To prepare working solutions, the stock solution can be further diluted in cell culture media. It is advisable to keep the final DMSO concentration in your assay below 0.1% to avoid solvent-induced cytotoxicity.[4] this compound is sparingly soluble in aqueous buffers, and it is not recommended to store aqueous solutions for more than one day.[5]
Q5: Is this compound selective for RORα?
Yes, this compound is a selective RORα inverse agonist. Studies have shown that it does not significantly affect the activity of other related nuclear receptors such as RORβ, RORγ, and Liver X Receptor α (LXRα), or the Farnesoid X Receptor (FXR).[1][2]
Troubleshooting Guide
Issue: No observable effect of this compound in my assay.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 100 nM to 20 µM) to determine the optimal effective concentration for your specific cell line and endpoint. |
| Low Constitutive RORα Activity | The inverse agonist activity of this compound is dependent on the basal or constitutive activity of RORα in your cell line.[6] If the basal activity is low, the effect of an inverse agonist may be minimal.[6] Consider using a cell line known to have high RORα expression and activity, or transfecting your cells with a RORα expression vector. |
| Compound Instability | This compound is sparingly soluble and may be unstable in aqueous solutions over long periods.[5] Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Assay Endpoint | Ensure that the chosen assay is appropriate for measuring RORα activity. For example, if you are expecting a change in gene expression, a 24-hour incubation period may be necessary. |
Issue: Observed cytotoxicity in treated cells.
| Possible Cause | Suggested Solution |
| High this compound Concentration | High concentrations of any small molecule can lead to off-target effects and cytotoxicity. Determine the non-toxic concentration range of this compound for your specific cell line by performing a cell viability assay (e.g., MTT assay) with a broad range of concentrations. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤0.1% for DMSO).[4] Include a vehicle control (cells treated with the same concentration of solvent as the highest this compound concentration) in your experiments to assess solvent toxicity. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to small molecules. If you observe significant cytotoxicity at concentrations where you expect to see a biological effect, consider using a more resistant cell line if possible. |
Data Presentation
Table 1: this compound In Vitro Activity
| Parameter | Value | Cell Line/Assay Condition |
| Ki (Binding Affinity) | 220 nM | RORα ligand-binding domain |
| IC50 (Functional Activity) | 480 nM | GAL4-RORα reporter assay in HEK293 cells |
| Effective Concentration | 5 µM | Suppression of G6Pase and PEPCK mRNA in HepG2 cells |
| Effective Concentration | ≥10 µM | Inhibition of ROS release in human neutrophils |
Table 2: this compound Solubility
| Solvent | Solubility |
| DMSO | ≥100 mg/mL |
| Ethanol | ~33 mg/mL |
| DMF | ~20 mg/mL |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is to determine the cytotoxic potential of this compound on a chosen cell line.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Quantitative PCR (qPCR) for Target Gene Expression
This protocol is for measuring the effect of this compound on the mRNA expression of RORα target genes (e.g., G6PC, PCK1).
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
TRIzol® reagent or other RNA extraction kit
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
Gene-specific primers
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control for the desired time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of your RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with SYBR Green master mix, cDNA, and gene-specific primers. Run the reaction on a real-time PCR machine.
-
Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH, ACTB).
Protocol 3: Western Blot for Target Protein Expression
This protocol is for assessing the effect of this compound on the protein levels of RORα or its downstream targets.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the qPCR protocol.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow for this compound Optimization
Caption: Troubleshooting Flowchart for this compound Experiments
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Identification of this compound (ML-176): a synthetic RORα selective inverse agonist. | Semantic Scholar [semanticscholar.org]
- 4. elitebiogenix.com [elitebiogenix.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
SR3335 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of SR3335 in various experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its integrity and activity. For long-term storage, the powdered form is recommended.
| Storage Form | Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are commonly used for in vitro experiments.
| Solvent | Concentration |
| DMSO | ≥ 100 mg/mL[1] |
| ≥ 88.8 mg/mL | |
| 81 mg/mL | |
| 16 mg/mL[2] | |
| Ethanol | ≥ 87.4 mg/mL |
| 33 mg/mL[2] | |
| DMF | 20 mg/mL[2] |
For optimal solubility in DMSO, it is recommended to use fresh, anhydrous DMSO as the solvent can be hygroscopic.[1] If precipitation occurs, gentle warming and/or sonication can aid in dissolution.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor α (RORα).[3][4] It directly binds to the ligand-binding domain of RORα with a Ki of 220 nM, inhibiting its constitutive transcriptional activity.[1][2] This leads to the suppression of RORα target genes, such as those involved in hepatic gluconeogenesis, including glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK).[1][5]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Media
-
Problem: After diluting the DMSO stock solution of this compound into an aqueous buffer or cell culture medium, a precipitate is observed.
-
Cause: this compound has low aqueous solubility. The addition of a concentrated DMSO stock to an aqueous environment can cause the compound to crash out of solution.
-
Solution:
-
Decrease the final concentration of this compound: If experimentally feasible, lower the final working concentration.
-
Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally tolerated by most cell lines.
-
Use a solubilizing agent: For in vivo studies, co-solvents and solubilizing agents are often necessary. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in aqueous media immediately before use. Do not store aqueous dilutions.
-
Issue 2: Inconsistent or No Biological Activity Observed
-
Problem: this compound does not show the expected biological effect in an in vitro or in vivo experiment.
-
Cause: This could be due to several factors, including compound degradation, improper dosage, or issues with the experimental setup.
-
Solution:
-
Verify the integrity of the this compound stock:
-
Ensure that the compound has been stored correctly according to the recommendations.
-
If the stock solution is old, consider preparing a fresh one.
-
-
Confirm the experimental concentration:
-
The IC50 of this compound for RORα is approximately 480 nM in cell-based assays.[2] Ensure that the concentration used is appropriate for the target and cell type.
-
-
Check for cellular uptake: Although not commonly reported as an issue, poor cell permeability could be a factor.
-
Review the experimental protocol:
-
For in vivo studies, ensure the correct dosage and administration route are being used. A typical dosage for mice is 15 mg/kg administered intraperitoneally (i.p.) twice daily.[1]
-
For in vitro studies, check the health and passage number of the cell line.
-
-
Stability Under Different Experimental Conditions
While specific quantitative data on the degradation of this compound under various experimental conditions such as pH, temperature, and light are not extensively available in the public domain, general principles of small molecule stability can be applied.
-
pH Stability: The stability of small molecules can be pH-dependent. It is advisable to maintain the pH of stock solutions and experimental buffers within a neutral range (pH 6-8) unless the experimental design requires otherwise. Extreme pH values should be avoided during storage.
-
Temperature Stability: Beyond the recommended storage temperatures, prolonged exposure to elevated temperatures can lead to degradation. For in vitro experiments conducted at 37°C, it is best to add this compound to the culture medium immediately before starting the experiment.
-
Photostability: As a general precaution, it is recommended to protect solutions of this compound from direct light, especially from UV sources. Amber vials or tubes wrapped in aluminum foil can be used to minimize light exposure.
Experimental Protocols
In Vitro Luciferase Reporter Assay
This protocol is adapted from studies assessing the inverse agonist activity of this compound on RORα.
-
Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.[1]
-
Transfection:
-
Seed HEK293 cells in 96-well plates at a suitable density.
-
Co-transfect the cells with expression plasmids for the RORα ligand-binding domain fused to a Gal4 DNA-binding domain and a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence. Use a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment: Approximately 16-24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO).
-
Luciferase Assay: After 24 hours of treatment, measure luciferase activity using a commercial luciferase assay system.
In Vivo Study of Gluconeogenesis in Diet-Induced Obese (DIO) Mice
This protocol is based on studies evaluating the effect of this compound on hepatic gluconeogenesis.
-
Animal Model: Use diet-induced obese mice.
-
This compound Administration:
-
Prepare a formulation of this compound suitable for intraperitoneal (i.p.) injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Administer this compound at a dose of 15 mg/kg via i.p. injection twice daily for 6 days.[1]
-
-
Pyruvate Tolerance Test:
-
On day 6, fast the mice for 6 hours.
-
Administer a bolus of pyruvate (2 g/kg) via i.p. injection.
-
Measure blood glucose levels from tail vein blood at 0, 15, 30, and 60 minutes post-pyruvate injection.[1]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Identification of this compound (ML-176): a synthetic RORα selective inverse agonist. | Semantic Scholar [semanticscholar.org]
- 4. Identification of this compound (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Troubleshooting off-target effects of SR3335
Welcome to the technical support center for SR3335. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address potential off-target effects when using this selective RORα inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor Alpha (RORα).[1][2] It directly binds to RORα, functioning as a partial inverse agonist in cell-based assays.[1]
Q2: What is the known selectivity profile of this compound?
This compound is highly selective for RORα. It has been shown to have no significant activity on other related nuclear receptors such as RORβ and RORγ, Farnesoid X receptor (FXR), or Liver X Receptor α (LXRα).[1][3] Additionally, it has been reported to have no effect on the enzymatic activity of JNK and MAPK kinases.[1] One study noted modest, likely negligible, activity at LXRβ and the Pregnane X Receptor (PXR).
Q3: What are the expected on-target effects of this compound?
As an inverse agonist of RORα, this compound suppresses the constitutive transcriptional activity of this receptor. A primary and well-documented on-target effect is the suppression of genes involved in hepatic gluconeogenesis, such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[1][2] This leads to a reduction in glucose production in liver cells.
Q4: In which cell lines has this compound been tested?
This compound has been used in various cell lines, including HepG2 (human liver cancer cell line) and HEK293 (human embryonic kidney cells), to study its effects on RORα activity and target gene expression.[1][3]
Troubleshooting Guide: Off-Target Effects and Unexpected Results
Researchers may occasionally encounter unexpected results during their experiments with this compound. This guide provides a structured approach to troubleshooting potential off-target effects or other experimental issues.
Issue 1: Unexpected changes in gene or protein expression unrelated to known RORα targets.
-
Potential Cause 1: Off-target activity at LXRβ or PXR. Although reported to be modest, at high concentrations this compound might exert some effects through LXRβ or PXR.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response experiment to determine the minimal effective concentration of this compound for RORα inhibition in your system. This can minimize potential off-target effects.
-
Positive Controls: Include known LXRβ or PXR agonists in your experiment to compare the observed gene expression changes.
-
Knockdown/Knockout Models: If available, use cell lines with knockdown or knockout of RORα, LXRβ, or PXR to confirm the target responsible for the observed effects.
-
-
-
Potential Cause 2: Indirect signaling pathway modulation. Inhibition of RORα, a key regulator of various cellular processes, can indirectly influence other signaling pathways.[4][5][6] For example, RORα has been shown to repress the NF-κB signaling pathway by inducing its inhibitor, IκBα.[5] Therefore, this compound treatment could lead to changes in inflammatory responses.
-
Troubleshooting Steps:
-
Pathway Analysis: Utilize bioinformatics tools to analyze your gene expression data for enrichment of pathways indirectly regulated by RORα.
-
Time-Course Experiment: Perform a time-course experiment to distinguish between early direct effects of RORα inhibition and later indirect effects.
-
-
-
Potential Cause 3: Effects related to the chemical scaffold. this compound contains a thiophene sulfonamide scaffold. While this compound itself has a good selectivity profile, it is worth considering that this class of compounds can sometimes interact with other proteins, such as carbonic anhydrases or cyclin-dependent kinases.[7][8][9]
-
Troubleshooting Steps:
-
Structural Analogs: If available, use a structurally related but inactive analog of this compound as a negative control to determine if the observed effects are specific to RORα inhibition.
-
Database Search: Consult bioactivity databases (e.g., ChEMBL, PubChem) to investigate the known targets of compounds with similar chemical structures.
-
-
Issue 2: Observed cytotoxicity or a decrease in cell viability.
-
Potential Cause 1: High concentration of this compound or DMSO vehicle. High concentrations of any small molecule, or its solvent, can lead to cytotoxicity.
-
Troubleshooting Steps:
-
Determine IC50 for Cytotoxicity: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a broad range of this compound concentrations to determine the cytotoxic concentration in your cell line.
-
Vehicle Control: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental conditions and is at a level known to be non-toxic to your cells.[10]
-
-
-
Potential Cause 2: Cell-type specific sensitivity. Different cell lines can have varying sensitivities to small molecules.
-
Troubleshooting Steps:
-
Literature Review: Check for published data on the use of this compound in your specific cell line.
-
Test in Multiple Cell Lines: If possible, compare the cytotoxic effects of this compound across different cell lines to understand if the observed toxicity is specific to your model system.[3][11][12][13][14]
-
-
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound based on available literature.
| Parameter | Receptor | Value | Assay Type | Reference |
| Ki | RORα | 220 nM | Radioligand Binding Assay | [1][15] |
| IC50 | RORα | 480 nM | Gal4-RORα LBD Cotransfection Assay | [1][15][16] |
| Species | Dose | Administration | Pharmacokinetic Parameter | Value | Reference |
| Mouse | 10 mg/kg | i.p. | Cmax (Plasma) | ~9 µM (at 0.5h) | [1] |
| Mouse | 10 mg/kg | i.p. | Plasma Concentration | >360 nM (at 4h) | [1] |
| Mouse | 15 mg/kg b.i.d. | i.p. | In vivo study duration | 6 days | [1][2] |
Experimental Protocols
Luciferase Reporter Assay for RORα Activity
This protocol is designed to measure the inverse agonist activity of this compound on RORα using a luciferase reporter construct.
-
Materials:
-
HEK293 or HepG2 cells
-
Expression plasmid for full-length RORα or Gal4 DNA-binding domain fused to the RORα ligand-binding domain (Gal4-RORα-LBD)
-
Luciferase reporter plasmid containing ROR response elements (ROREs) or Gal4 upstream activating sequences (UAS)
-
A control plasmid expressing Renilla luciferase for normalization
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
White, opaque 96-well plates
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RORα expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.
-
This compound Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the manufacturer's protocol for the dual-luciferase reporter assay system.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inverse agonist activity of this compound is determined by the reduction in the normalized luciferase activity compared to the vehicle control.
-
-
Troubleshooting:
-
High Variability: Ensure consistent cell seeding density and transfection efficiency. Prepare a master mix for transfection and treatment solutions.
-
Low Signal: Optimize the amount of plasmid DNA and the ratio of transfection reagent to DNA. Ensure the lysis buffer is effective for your cell type.
-
High Background: Use white, opaque plates to minimize crosstalk between wells. Ensure complete cell lysis.
-
Western Blot for RORα Target Genes (G6Pase and PEPCK)
This protocol describes how to detect changes in the protein expression of RORα target genes, G6Pase and PEPCK, following this compound treatment.
-
Materials:
-
HepG2 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against G6Pase, PEPCK, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Cell Treatment: Plate HepG2 cells and treat them with the desired concentration of this compound or vehicle control for the desired time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against G6Pase, PEPCK, and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities and normalize the levels of G6Pase and PEPCK to the loading control.
-
Chromatin Immunoprecipitation (ChIP-seq) for RORα
This protocol provides a general workflow for performing ChIP-seq to identify the genomic binding sites of RORα and how they are affected by this compound.
-
Materials:
-
Cells expressing RORα (e.g., HepG2)
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
ChIP-grade antibody against RORα
-
Protein A/G magnetic beads
-
Wash buffers with increasing stringency
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Reagents for library preparation for next-generation sequencing
-
-
Protocol:
-
Cell Treatment: Treat cells with this compound or vehicle for the desired time.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclei and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with the RORα antibody. Add protein A/G beads to pull down the antibody-chromatin complexes.
-
Washes: Wash the beads with a series of buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify RORα binding sites. Compare the binding profiles between this compound-treated and vehicle-treated samples.
-
Visualizations
References
- 1. Identification of this compound (ML176): a Synthetic RORα Selective Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Retinoic-Acid-Related Orphan Receptor (RORs) in Cellular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The orphan nuclear receptor RORα is a negative regulator of the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant potential and in vitro cytotoxicity study of Saraca indica extract on lead-induced toxicity in HepG2 and HEK293 cell lines | Indian Journal of Natural Products and Resources (IJNPR) [Formerly Natural Product Radiance (NPR)] [or.niscpr.res.in]
- 12. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations are Cytotoxic and Genotoxic to A549 and HepG2 Cells and Provoke Phosphorylation of Chk2, but not FANCD2 Checkpoint Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. amsbio.com [amsbio.com]
How to minimize SR3335 toxicity in cell culture
Welcome to the technical support center for SR3335. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize potential toxicity and achieve reliable results.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Suggested Solution |
| 1. Unexpectedly high cell death at desired this compound concentration. | - Inhibitor concentration is too high for the specific cell line: Different cell lines exhibit varying sensitivities to small molecule inhibitors. - Solvent (e.g., DMSO) toxicity: The concentration of the vehicle may be too high.[1] - Off-target effects: At higher concentrations, this compound may interact with unintended cellular targets.[2] | - Perform a dose-response curve: Determine the EC50 and optimal, non-toxic working concentration for your specific cell line.[1] - Ensure the final solvent concentration is non-toxic: Typically, the final concentration of DMSO should be kept below 0.5%.[3] - Use multiple, complementary cytotoxicity assays: Confirm results with assays like MTT and LDH to get a comprehensive view of cell viability.[3] |
| 2. Inconsistent results between experiments. | - Variations in cell seeding density: Inconsistent cell numbers can lead to variability in the effective inhibitor concentration per cell.[3] - Different inhibitor exposure times: The duration of treatment can significantly impact the cellular response.[3] - Cell line instability or high passage number: Cells can change genetically and phenotypically over time in culture.[3] | - Optimize and standardize cell seeding density: Ensure consistent cell numbers for each experiment.[3] - Strictly control the duration of inhibitor exposure. [3] - Use low-passage, authenticated cell lines. [3] |
| 3. This compound precipitates in the cell culture medium. | - Poor solubility of this compound in aqueous media: this compound has limited solubility in aqueous solutions.[4] - Incorrect stock solution preparation: The initial dissolution of the compound may be incomplete. | - Prepare a high-concentration stock solution in an appropriate solvent: this compound is soluble in DMSO, DMF, and Ethanol.[4] - Ensure the final concentration in the medium does not exceed the solubility limit. - Gently warm the medium and vortex when diluting the stock solution. |
| 4. No observable effect on target gene expression (e.g., G6Pase, PEPCK). | - Sub-optimal concentration of this compound: The concentration used may be too low to effectively inhibit RORα. - Incorrect timing of analysis: The transcriptional effects of this compound may be time-dependent. - Low expression of RORα in the cell line: The target protein may not be present at sufficient levels. | - Perform a dose-response experiment: Test a range of this compound concentrations to find the optimal effective dose. - Conduct a time-course experiment: Analyze target gene expression at different time points after treatment. - Confirm RORα expression: Use techniques like qPCR or Western blotting to verify the presence of RORα in your cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor α (RORα).[4] It binds to the ligand-binding domain of RORα, inhibiting its constitutive transcriptional activity.[4] This leads to the suppression of RORα target genes involved in processes like gluconeogenesis.[5]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: Based on published studies, a starting concentration in the range of 1-10 µM is recommended.[5] However, the optimal concentration will depend on the specific cell line and experimental conditions. It is highly advisable to perform a dose-response experiment to determine the most effective and non-toxic concentration for your system.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is a crystalline solid that can be dissolved in solvents such as DMSO, DMF, and Ethanol to prepare a stock solution.[4] For example, a 10 mM stock solution can be prepared in DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or colder for long-term stability.[4]
Q4: How can I determine if the observed cellular effects are due to on-target RORα inhibition or off-target toxicity?
A4: To distinguish between on-target and off-target effects, consider the following approaches:
-
Use a rescue experiment: If possible, overexpressing RORα in your cells might rescue the phenotype induced by this compound, indicating an on-target effect.
-
Test in RORα-null cells: If the toxic effects persist in cells that do not express RORα, it suggests off-target activity.[3]
-
Use the lowest effective concentration: This minimizes the likelihood of off-target interactions.[3]
Q5: Are there any known off-target effects of this compound?
A5: While this compound is reported to be selective for RORα over RORβ, RORγ, Farnesoid X receptor, and Liver X receptor α, all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations.[2][4] this compound contains a sulfonamide moiety, and some compounds in this class have been associated with off-target activities.[6][7] It is crucial to carefully validate the on-target effects in your experimental system.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: this compound Activity
| Parameter | Value | Reference |
| Target | Retinoic acid receptor-related Orphan Receptor α (RORα) | [4] |
| Ki | 220 nM | [4] |
| IC50 | 480 nM (for inhibition of constitutive transactivation activity) | [4] |
Table 2: this compound Solubility
| Solvent | Solubility | Reference |
| DMF | 20 mg/mL | [4] |
| DMSO | 16 mg/mL | [4] |
| Ethanol | 33 mg/mL | [4] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method to determine the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Quantitative PCR (qPCR) for RORα Target Gene Expression
This protocol allows for the measurement of changes in the expression of RORα target genes, such as G6PC and PCK1 (encoding G6Pase and PEPCK, respectively).
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the predetermined optimal time.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a suitable qPCR master mix, cDNA template, and primers specific for the target genes (G6PC, PCK1) and a reference gene (e.g., ACTB, GAPDH).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the vehicle control.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Identification of this compound (ML176): a Synthetic RORα Selective Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SR3335 Inverse Agonist Activity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with the inverse agonist activity of SR3335.
Frequently Asked Questions (FAQs)
1. My luciferase reporter assay with this compound is not showing the expected decrease in signal. What are the potential causes and how can I troubleshoot this?
Failure to observe inverse agonist activity with this compound in a luciferase reporter assay can stem from several factors, ranging from cell health to reagent integrity. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Workflow
This workflow provides a step-by-step process to identify the source of the problem.
SR3335 In Vivo Efficacy: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of in vivo experiments with SR3335.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic small molecule that functions as a selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor Alpha (RORα).[1][2][3][4][5][6] As an inverse agonist, this compound binds to RORα and reduces its constitutive transcriptional activity.[1][2][3][4][5][6] RORα is a nuclear receptor that plays a crucial role in regulating metabolism, circadian rhythms, and inflammatory responses.[3]
Q2: What are the key in vitro characteristics of this compound?
This compound exhibits high selectivity for RORα over other nuclear receptors, including RORβ and RORγ.[1][2] Key quantitative metrics for its activity are summarized in the table below.
Q3: In which in vivo models has this compound been evaluated?
This compound has been predominantly studied in a diet-induced obesity (DIO) mouse model to assess its effects on gluconeogenesis.[1][2][3][4][5][6] There is also evidence of its use in a mouse model of endotoxic shock, highlighting its potential in inflammatory disease research.[3]
Q4: What are the reported in vivo effects of this compound?
In DIO mice, this compound treatment (15 mg/kg, b.i.d., i.p. for 6 days) has been shown to suppress gluconeogenesis, as evidenced by lower plasma glucose levels during a pyruvate tolerance test.[1][2][3][4][5][6] This was associated with a decrease in the hepatic expression of phosphoenolpyruvate carboxykinase (PEPCK).[4] In a model of endotoxic shock, this compound administration improved mortality and clinical scores.[3]
Troubleshooting Guide
Issue 1: Suboptimal or No In Vivo Efficacy
| Potential Cause | Troubleshooting Recommendation |
| Poor Solubility/Compound Precipitation: this compound has limited aqueous solubility. | - Prepare a fresh dosing solution for each experiment. - Utilize one of the validated vehicle formulations (see Table 2). - Gently warm and sonicate the solution to ensure complete dissolution. Visually inspect for any precipitate before administration. |
| Inadequate Dosing/Bioavailability: The dose may be insufficient to achieve the desired therapeutic concentration at the target tissue. | - Verify the accuracy of dose calculations and the concentration of the dosing solution. - For initial studies, consider performing a dose-response experiment to determine the optimal dose for your model. - Ensure proper intraperitoneal (i.p.) injection technique to avoid accidental administration into the gut or subcutaneous space (see "Best Practices for Intraperitoneal Injections"). |
| Influence of Circadian Rhythm: RORα activity is closely tied to the circadian clock. | - Standardize the time of day for compound administration and endpoint measurements across all experimental groups. - Be aware that the timing of administration can significantly impact the observed efficacy. |
| Animal Model-Specific Differences: The pathophysiology of the chosen animal model may not be responsive to RORα modulation. | - If using a model other than the published DIO or endotoxic shock models, conduct a pilot study to validate the therapeutic potential of this compound. - Consider measuring the expression of RORα in the target tissue of your model to ensure it is a relevant target. |
Issue 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Dosing Formulation: Batch-to-batch variations in vehicle preparation. | - Prepare a single batch of vehicle for the entire study cohort, if possible. - Ensure all components of the vehicle are fully dissolved and the final solution is homogenous. |
| Improper Animal Handling and Injection Technique: Stress and inconsistent administration can lead to variable responses. | - Allow for an adequate acclimatization period for the animals before starting the experiment. - Ensure all personnel are proficient in the chosen administration technique (e.g., i.p. injection). Refer to the "Best Practices for Intraperitoneal Injections" section. |
| Biological Variability: Inherent differences in animal genetics and physiology. | - Use a sufficient number of animals per group to ensure statistical power. - Randomize animals into treatment groups. |
Issue 3: Discrepancy Between In Vitro and In Vivo Results
| Potential Cause | Troubleshooting Recommendation |
| Differential Gene Regulation: As observed with G6Pase, in vivo regulatory mechanisms can differ from those in cell culture. | - This is a known phenomenon. While this compound suppresses both PEPCK and G6Pase in vitro, only PEPCK expression was significantly reduced in the liver of DIO mice in the initial studies.[4] - Measure a panel of RORα target genes in your target tissue to get a comprehensive understanding of the in vivo response. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The concentration and duration of target engagement in vivo may not replicate in vitro conditions. | - If unexpected results persist, consider conducting a pilot PK study to determine the concentration of this compound in the plasma and target tissue over time. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| Ki | 220 nM | Inhibition constant, indicating the binding affinity of this compound to RORα. |
| IC50 | 480 nM | Half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of RORα's constitutive activity in a cell-based assay.[3] |
Table 2: Recommended In Vivo Vehicle Formulations for this compound
| Formulation | Components | Notes |
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |
| Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | |
| Formulation 3 | 10% DMSO, 90% Corn Oil | |
| Formulation 4 | 50% PEG300, 50% Saline | Requires sonication for dissolution. |
Note: It is recommended to prepare fresh solutions for each use. The stability of this compound in these specific vehicles over extended periods has not been extensively published.
Experimental Protocols
In Vivo Gluconeogenesis Suppression in Diet-Induced Obese (DIO) Mice
-
Animal Model: Male C57BL/6 mice on a high-fat diet to induce obesity.
-
Acclimatization: Animals should be acclimated to the facility for at least one week prior to the experiment.
-
Formulation: Prepare this compound in a suitable vehicle (see Table 2).
-
Dosing: Administer this compound at 15 mg/kg via intraperitoneal (i.p.) injection twice daily (b.i.d.) for 6 consecutive days.[1][2][6] A vehicle-only control group should be included.
-
Pyruvate Tolerance Test (Day 6):
-
Endpoint Analysis:
-
Compare blood glucose curves between the this compound-treated and vehicle-treated groups.
-
At the end of the study, tissues such as the liver can be harvested for gene expression analysis of RORα targets (e.g., PEPCK, G6Pase).
-
Best Practices for Intraperitoneal Injections in Mice
-
Restraint: Securely restrain the mouse to prevent movement and injury.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8][9][10][11]
-
Needle Insertion: Insert a 25-27 gauge needle with the bevel up at a 15-30 degree angle to the abdominal wall.[8][9]
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ. If fluid or blood is aspirated, withdraw the needle and use a new sterile syringe and needle for a second attempt at a different site.[8][10]
-
Injection: Slowly inject the solution.
-
Post-injection Monitoring: Observe the animal for any signs of distress after the injection.
Mandatory Visualizations
Caption: this compound acts as an inverse agonist on RORα, inhibiting coactivator recruitment.
Caption: Workflow for assessing this compound's in vivo efficacy on gluconeogenesis.
Caption: A logical approach to troubleshooting suboptimal this compound in vivo efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of this compound (ML176): a Synthetic RORα Selective Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound (ML-176): a synthetic RORα selective inverse agonist. | Semantic Scholar [semanticscholar.org]
- 6. Identification of this compound (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. research.vt.edu [research.vt.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Improving the bioavailability of SR3335 in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SR3335 in animal studies. The information provided is intended to assist in overcoming common challenges related to the compound's bioavailability to ensure reliable and reproducible experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound, focusing on challenges related to its delivery and observed efficacy.
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
-
Possible Cause: Poor aqueous solubility of this compound is likely limiting its dissolution and absorption in the gastrointestinal (GI) tract.
-
Solution:
-
Formulation Optimization: this compound is poorly soluble in aqueous solutions, which can lead to low oral bioavailability.[1][2] It is recommended to use a formulation designed to enhance solubility. Consider the following approaches:
-
Co-solvent Systems: Utilize a mixture of solvents to improve solubility. A common starting point for preclinical studies is a mixture of DMSO, PEG300, and saline or a similar vehicle.[3][4]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can significantly improve oral absorption.[5][6] This can include self-emulsifying drug delivery systems (SEDDS).
-
Nanosuspensions: Reducing the particle size of this compound to the nanoscale can increase its surface area and dissolution rate.[7]
-
-
Route of Administration: If oral bioavailability remains a significant hurdle, consider alternative routes of administration such as intraperitoneal (IP) injection, which has been shown to achieve reasonable plasma exposure in mice.[8][9][10]
-
Issue 2: High variability in plasma exposure between animals in the same treatment group.
-
Possible Cause: Inconsistent dosing technique or formulation instability.
-
Solution:
-
Standardize Dosing Technique: For oral gavage, ensure consistent technique to minimize variability. Fasting animals for a few hours before dosing can also help reduce variability in GI tract conditions.[2]
-
Ensure Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration to prevent settling of the compound.
-
Vehicle Selection: The choice of vehicle can impact absorption. It is crucial to select a vehicle that is well-tolerated by the animal model and enhances the solubility and stability of this compound.
-
Issue 3: Lack of expected pharmacological effect despite achieving adequate plasma concentrations.
-
Possible Cause: Issues with the experimental model or the biological activity of the compound.
-
Solution:
-
Confirm Target Engagement: Assess whether this compound is reaching its target tissue and engaging with the RORα receptor. This can be done by measuring the expression of known RORα target genes in the tissue of interest.[10]
-
Review Experimental Design: Re-evaluate the dose, dosing frequency, and duration of the study to ensure they are appropriate for the specific animal model and disease state being investigated.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor Alpha (RORα).[1][9][10] It functions by binding to RORα and inhibiting its constitutive transcriptional activity.[10] This modulation of RORα activity can influence various physiological processes, including metabolism and inflammation.[11][12]
Q2: What are the known physicochemical properties of this compound?
A2: this compound is a crystalline solid with a molecular weight of 405.3 g/mol .[1] Its solubility in aqueous solutions is low. The table below summarizes its solubility in various solvents.[1]
| Solvent | Solubility |
| DMF | 20 mg/ml |
| DMSO | 16 mg/ml |
| Ethanol | 33 mg/ml |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/ml |
Q3: What is the recommended route of administration for this compound in animal studies?
A3: While oral administration is often preferred for its convenience, the likely poor oral bioavailability of this compound presents a challenge. Intraperitoneal (IP) injection has been successfully used in mouse studies to achieve significant plasma exposure.[8][9][10] If oral administration is necessary, a carefully designed formulation to enhance solubility is crucial.
Q4: What pharmacokinetic parameters have been reported for this compound in mice?
A4: One study reported the pharmacokinetic profile of this compound in C57BL/6 mice following a single 10 mg/kg IP injection. The key findings are summarized in the table below.[10]
| Time (hours) | Plasma Concentration (µM) |
| 0.25 | ~6 |
| 0.5 | ~9 |
| 1 | ~4 |
| 2 | ~1 |
| 4 | ~0.36 |
| 8 | Undetectable |
Q5: What are some potential formulation strategies to improve the oral bioavailability of this compound?
A5: Several formulation strategies can be employed for poorly soluble compounds like this compound.[5][6][7] These include:
-
Particle Size Reduction: Micronization or nanonization increases the surface area for dissolution.[5]
-
Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve absorption.[5][6]
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes can increase aqueous solubility.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection
This protocol is based on commonly used vehicles for IP administration of poorly soluble compounds.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO to create a stock solution. For example, a 10% DMSO solution in the final formulation.
-
In a separate tube, mix PEG300 (e.g., 40% of the final volume) and Tween-80 (e.g., 5% of the final volume).
-
Add the this compound/DMSO stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.
-
Add saline to reach the final desired volume (e.g., 45% of the final volume) and vortex again until a clear solution is obtained.[3]
-
Protocol 2: Pharmacokinetic Study Design in Mice
This protocol outlines a general procedure for assessing the pharmacokinetics of this compound in mice.
-
Animals: Use an appropriate strain of mice (e.g., C57BL/6) of a specific age and weight range.
-
Groups:
-
Group 1: Intravenous (IV) administration (for bioavailability calculation).
-
Group 2: Intraperitoneal (IP) or Oral (PO) administration of the test formulation.
-
-
Dosing:
-
Administer a single dose of this compound at a specified concentration (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Bioanalysis:
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of this compound (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of this compound (ML176): a Synthetic RORα Selective Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
Technical Support Center: Western Blotting for RORα Following SR3335 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing Western blot analysis of Retinoic acid receptor-related orphan receptor alpha (RORα) after treatment with its selective inverse agonist, SR3335.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound treatment on RORα protein levels?
A1: this compound is a selective inverse agonist of RORα.[1][2][3][4] Its primary mechanism of action is to bind to RORα and suppress its transcriptional activity.[1][2][3][4] Current literature suggests that this compound does not typically induce the degradation of the RORα protein. Therefore, you should not expect to see a significant decrease in total RORα protein levels on a Western blot after this compound treatment alone. The compound inhibits the receptor's function, not necessarily its expression or stability. However, cellular context and potential off-target effects at high concentrations could lead to unexpected changes, which this guide can help you troubleshoot.
Q2: What is the expected molecular weight of RORα on a Western blot?
A2: The predicted molecular weight of RORα is approximately 56 kDa. However, the apparent molecular weight on an SDS-PAGE gel can vary depending on post-translational modifications. It is advisable to consult the datasheet of your specific RORα antibody for the expected band size.
Q3: Is it necessary to perform nuclear extraction for RORα Western blotting?
A3: Yes, as RORα is a nuclear receptor, performing a nuclear extraction is highly recommended to enrich the protein of interest and obtain a stronger, cleaner signal.[5][6][7][8][9] This will also help to reduce background from cytoplasmic proteins.
Q4: Which type of antibody is best for detecting RORα?
A4: Both monoclonal and polyclonal antibodies validated for Western blotting can be used for RORα detection. Monoclonal antibodies may offer higher specificity, while polyclonal antibodies might provide a stronger signal. It is crucial to use an antibody that has been validated for Western blotting and to check the manufacturer's recommendations for dilution and incubation conditions.
Experimental Protocols
Nuclear Protein Extraction Protocol
This protocol is adapted from standard methods for isolating nuclear proteins for Western blot analysis.[5][6][7][9]
Reagents:
-
Buffer A (Hypotonic Lysis Buffer): 20 mM Tris-HCl (pH 7.5-8.0), 100 mM NaCl, 300 mM Sucrose, 3 mM MgCl2. Store at -20°C.
-
Buffer B (Nuclear Lysis Buffer): 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 2 mM EDTA (pH 8.0). Store at 4°C.
-
Protease and Phosphatase Inhibitor Cocktails: Add to buffers immediately before use.
-
4.6 M NaCl Solution
Procedure:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold Buffer A containing freshly added protease and phosphatase inhibitors.
-
Incubate on ice for 15 minutes to allow cells to swell.
-
Homogenize the cell suspension with 20-30 strokes in a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 3,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant (cytoplasmic fraction) if needed. The pellet contains the nuclei.
-
Resuspend the nuclear pellet in 374 µL of Buffer B with freshly added inhibitors.
-
Add 26 µL of 4.6 M NaCl to achieve a final concentration of 300 mM NaCl to lyse the nuclear membrane.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 24,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the nuclear proteins.
-
Determine the protein concentration using a BCA or Bradford assay.
RORα Western Blot Protocol
Procedure:
-
Sample Preparation: Mix 20-30 µg of nuclear protein extract with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes on ice.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-RORα antibody (e.g., rabbit polyclonal at 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP at 1:5000-1:10000 dilution) in blocking buffer for 1 hour at room temperature.[10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal and capture the image using a digital imager or X-ray film.
Data Presentation
Table 1: Expected Quantitative Analysis of RORα Protein Levels after this compound Treatment
| Treatment Group | This compound Concentration | Duration of Treatment | Expected Change in RORα Protein Level (vs. Vehicle) | Primary Mechanism of Action |
| Vehicle Control | 0 µM | 24 hours | Baseline | - |
| This compound | 1 µM | 24 hours | No significant change | Inverse Agonism |
| This compound | 5 µM | 24 hours | No significant change | Inverse Agonism |
| This compound | 10 µM | 24 hours | Potential for slight, non-significant changes | Inverse Agonism |
Note: This table represents the generally expected outcome based on the known mechanism of this compound. Actual results may vary depending on the cell type, experimental conditions, and potential for off-target effects at higher concentrations.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Weak RORα Signal | 1. Insufficient Protein Loading: RORα may be a low-abundance protein. | - Increase the amount of nuclear protein loaded onto the gel (30-50 µg).- Confirm protein concentration with a BCA or Bradford assay. |
| 2. Inefficient Nuclear Extraction: RORα is not sufficiently enriched. | - Ensure complete cell lysis and nuclear membrane disruption during extraction.- Use a commercial nuclear extraction kit for consistency. | |
| 3. Poor Antibody Performance: The primary antibody may not be optimal. | - Use an antibody specifically validated for Western blotting.- Optimize the primary antibody concentration (try a range of dilutions, e.g., 1:500 to 1:2000).- Increase the primary antibody incubation time (e.g., 48 hours at 4°C). | |
| 4. Inefficient Protein Transfer: RORα (approx. 56 kDa) may not have transferred properly. | - Verify transfer efficiency by staining the membrane with Ponceau S before blocking.- Optimize transfer time and voltage. | |
| High Background | 1. Insufficient Blocking: Non-specific antibody binding. | - Increase blocking time to 2 hours at room temperature or overnight at 4°C.- Try a different blocking agent (e.g., 5% BSA instead of milk, especially for phospho-antibodies). |
| 2. Antibody Concentration Too High: Both primary and secondary antibodies can cause high background. | - Decrease the concentration of the primary and/or secondary antibody. | |
| 3. Inadequate Washing: Unbound antibodies are not sufficiently washed away. | - Increase the number and duration of washes with TBST. | |
| Non-Specific Bands | 1. Antibody Cross-Reactivity: The antibody may be recognizing other proteins. | - Use a more specific (e.g., monoclonal) antibody.- Consult the antibody datasheet for information on cross-reactivity.- Ensure that the observed band is at the correct molecular weight for RORα. |
| 2. Protein Degradation: Proteases in the sample may have degraded RORα. | - Always use fresh protease inhibitors in your lysis buffer.- Keep samples on ice throughout the extraction process. | |
| Unexpected Decrease in RORα Signal After this compound Treatment | 1. Off-Target Effects: At high concentrations, this compound might have unintended effects. | - Perform a dose-response experiment to see if the effect is concentration-dependent.- Verify the specificity of the effect with another RORα inverse agonist if possible. |
| 2. Indirect Effects on Protein Stability: this compound might indirectly influence pathways that regulate RORα stability in your specific cell model. | - Investigate potential pathways that might be affected by RORα inhibition and could lead to protein degradation. | |
| 3. Experimental Variability: Inconsistent sample loading or processing. | - Ensure equal protein loading by checking a housekeeping gene (e.g., Lamin B1 for nuclear extracts).- Process all samples in parallel under identical conditions. |
Visualizations
Caption: A streamlined workflow for Western blot analysis of RORα.
Caption: this compound acts as an inverse agonist, repressing RORα activity.
Caption: Decision tree for troubleshooting a weak or absent RORα signal.
References
- 1. Identification of this compound (ML176): a Synthetic RORα Selective Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of this compound (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 7. Nuclear Extraction Protocol | EpigenTek [epigentek.com]
- 8. Nuclear and cytoplasmic protein extraction and western blot analysis [bio-protocol.org]
- 9. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 10. ROR alpha Polyclonal Antibody (BS-20687R) [thermofisher.com]
Technical Support Center: Interpreting Unexpected Results from SR3335 Experiments
Welcome to the technical support center for SR3335. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments with this selective RORα inverse agonist.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weaker than expected or no effect of this compound on my target gene expression?
A1: Several factors could contribute to a diminished effect of this compound. Firstly, this compound is a partial inverse agonist , meaning it may not fully suppress RORα activity.[1][2][3] Secondly, the constitutive activity of RORα can vary between cell lines, potentially due to differing levels of endogenous ligands or co-regulator expression.[4] Lastly, ensure the compound's integrity, as improper storage or handling can lead to degradation.
Q2: I see suppression of RORα target genes in my in vitro cell culture experiments, but the effect is different or absent in my in vivo animal models. Why is there a discrepancy?
A2: This is a key challenge in translating in vitro findings to in vivo systems. A notable example is the differential effect of this compound on gluconeogenic genes. While this compound suppresses both G6Pase and PEPCK mRNA in HepG2 cells, in diet-induced obese mice, it significantly suppresses pepck but not g6pase expression.[2][4] This discrepancy may be due to the complex interplay of hormones, metabolites, and other signaling pathways present in a whole organism that are absent in a simplified cell culture model. The presence of endogenous RORα agonists in vivo can also compete with this compound, altering its efficacy.
Q3: Could the observed effects of this compound in my experiments be due to off-target activity?
A3: While this compound is reported to be selective for RORα over other ROR isoforms and LXRs, high concentrations may lead to off-target effects.[2][3] It is crucial to perform dose-response experiments and use the lowest effective concentration. To validate that the observed effects are RORα-dependent, consider using RORα knockout or knockdown models as negative controls.
Q4: I'm observing cytotoxicity or a decrease in cell viability at higher concentrations of this compound. Is this expected?
A4: While this compound is primarily studied for its effects on RORα-mediated transcription, like many small molecules, it can induce cytotoxicity at high concentrations. This is often independent of its intended target. It is essential to determine the optimal, non-toxic concentration range for your specific cell line using a cell viability assay before proceeding with functional experiments.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability | Different cell lines can exhibit varying sensitivity to this compound due to differences in RORα expression levels, co-regulator proteins, or compensatory signaling pathways.[5][6] It is recommended to establish a baseline IC50 for each cell line used. |
| Cell Health and Passage Number | Use cells that are healthy, in the exponential growth phase, and within a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug responses.[6] |
| Assay-Specific Differences | Different cytotoxicity assays measure distinct cellular processes (e.g., metabolic activity vs. membrane integrity). An MTT assay, for instance, measures mitochondrial reductase activity, which could be affected by this compound independently of its effect on cell viability.[6] Consider using multiple viability assays to confirm results. |
| Compound Stability and Handling | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in an appropriate solvent like DMSO) and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Issue 2: Discrepancy Between In Vitro and In Vivo Gene Expression Results
| Potential Cause | Troubleshooting Steps |
| Complex In Vivo Physiology | The in vivo environment involves complex hormonal and metabolic regulation not present in cell culture. For example, the lack of g6pase suppression in mice could be due to overriding signals from other pathways regulating glucose homeostasis. |
| Pharmacokinetics and Bioavailability | The concentration of this compound reaching the target tissue in vivo may be different from the concentration used in vitro. Perform pharmacokinetic studies to determine the bioavailability and tissue distribution of this compound in your animal model.[2][3] |
| Presence of Endogenous Ligands | Endogenous agonists for RORα may be present in vivo, competing with this compound and reducing its apparent efficacy. This can shift the dose-response relationship. |
| Off-Target Effects at High Doses | If high doses are used in vivo to achieve a therapeutic effect, the potential for off-target effects increases. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| Ki for RORα | 220 nM | Radioligand binding assay with [3H]25-hydroxycholesterol | [3][7] |
| IC50 for RORα | 480 nM | GAL4-RORα LBD cotransfection assay in HEK293 cells | [2][3][7] |
| Selectivity | No significant activity on RORβ, RORγ, or LXRα | Cotransfection and radioligand binding assays | [2][3] |
Table 2: In Vivo Effects of this compound on Gene Expression in Diet-Induced Obese Mice
| Gene | In Vitro Effect (HepG2 cells) | In Vivo Effect (Liver of DIO mice) | Reference |
| PEPCK | Suppression | Suppression | [2][4] |
| G6Pase | Suppression | No significant suppression | [2][4] |
| nr1d1 (Rev-erbα) | Not reported | Repression (confirms RORα targeting) | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Replace the medium in the wells with the this compound dilutions or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.[8][9][10][11]
RORα Reporter Gene Assay (Cotransfection)
This protocol is for assessing the inverse agonist activity of this compound on RORα-mediated transcription.
Materials:
-
HEK293T or other suitable host cells
-
Expression vector for RORα (or GAL4-RORα LBD)
-
Reporter vector with ROR response elements driving luciferase expression (e.g., pGL4.2-G6Pase promoter)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Luciferase assay system
Procedure:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the RORα expression vector and the luciferase reporter vector using a suitable transfection reagent.
-
After 16-24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.[2][3]
Quantitative Real-Time PCR (qPCR) for RORα Target Genes
This protocol is for quantifying changes in the expression of RORα target genes following this compound treatment.
Materials:
-
Cells or tissues treated with this compound or vehicle
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Primers for target genes (e.g., PEPCK, G6Pase) and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from this compound-treated and control samples.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the purified RNA using a reverse transcription kit.
-
Set up qPCR reactions containing the cDNA template, primers for the target and reference genes, and qPCR master mix.
-
Run the qPCR reactions on a real-time PCR instrument using an appropriate cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle-treated control.[12][13][14]
Visualizations
Caption: this compound acts as an inverse agonist of RORα in the nucleus.
Caption: A logical workflow for troubleshooting unexpected this compound results.
References
- 1. Identification of this compound (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of this compound (ML176): a Synthetic RORα Selective Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gene-quantification.de [gene-quantification.de]
- 14. takarabio.com [takarabio.com]
Validation & Comparative
A Comparative Guide to SR3335 and Other RORα Modulators for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of the synthetic Retinoic Acid Receptor-related Orphan Receptor Alpha (RORα) modulator, SR3335, with other notable RORα modulators. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate an objective evaluation of these compounds.
Introduction to RORα Modulation
Retinoic Acid Receptor-related Orphan Receptor Alpha (RORα), a nuclear receptor, is a critical regulator of various physiological processes, including metabolism, inflammation, and circadian rhythm.[1] Its constitutive activity makes it a compelling target for therapeutic intervention in a range of diseases. Modulators of RORα, which can be categorized as agonists, inverse agonists, or antagonists, offer the potential to fine-tune these biological pathways. This compound has been identified as a selective RORα inverse agonist, capable of suppressing the receptor's basal activity.[2][3] This guide will compare its performance metrics against other well-characterized RORα modulators.
Comparative Performance of RORα Modulators
The efficacy and selectivity of RORα modulators are critical parameters for their use as research tools and potential therapeutic agents. The following table summarizes the key quantitative data for this compound and other significant RORα modulators.
| Modulator | Type | RORα Binding Affinity (Ki, nM) | RORα Cellular Activity (IC50/EC50, nM) | Selectivity Profile |
| This compound | Selective Partial Inverse Agonist | 220[2][3][4] | 480 (IC50)[2][3][4] | Selective for RORα over RORβ, RORγ, LXRα, and FXR.[2][3] |
| T0901317 | Non-selective Inverse Agonist | 132[5] | 2000 (IC50)[5] | Also a potent LXR agonist (EC50 ≈ 50 nM) and FXR agonist.[5][6] |
| SR1001 | Dual RORα/γ Inverse Agonist | 172[7][8] | 117 (IC50 for coactivator interaction)[7] | Inverse agonist for both RORα and RORγ (Ki for RORγ = 111 nM).[7][8] |
| SR1078 | Dual RORα/γ Agonist | Not Reported | ~3000-5000 (EC50)[9][10] | Agonist for both RORα and RORγ; no activity at LXRα, LXRβ, or FXR.[9][11] |
| Cholesterol | Natural Ligand | Low Affinity[12][13] | Weak Agonist Activity[13] | Binds to other nuclear receptors. |
| 7-oxygenated sterols | Natural Ligands | 10-20[12] | Inverse Agonist Activity[12] | Also binds to RORγ.[12] |
Key Signaling Pathways and Experimental Workflows
To understand the context in which these modulators operate, it is essential to visualize the RORα signaling pathway and the typical experimental workflow for characterizing novel modulators.
RORα Signaling Pathway
RORα primarily functions by binding to ROR Response Elements (ROREs) in the promoter regions of target genes. In its constitutively active state, it recruits co-activators to initiate transcription. Inverse agonists like this compound are believed to induce a conformational change that leads to the dissociation of co-activators and recruitment of co-repressors, thereby silencing gene expression.[14]
Experimental Workflow for RORα Modulator Characterization
The discovery and characterization of novel RORα modulators typically follow a multi-step process, beginning with high-throughput screening and culminating in in vivo studies.
Detailed Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for RORα.
-
Reagents and Materials:
-
Purified RORα Ligand Binding Domain (LBD).
-
Radioligand (e.g., [3H]25-hydroxycholesterol).[5]
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[15]
-
96-well plates and filter mats (e.g., GF/C filters presoaked in polyethyleneimine).[15]
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radioligand and purified RORα LBD with a serial dilution of the test compound in a 96-well plate.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[15]
-
Separate the bound from free radioligand by rapid vacuum filtration through the filter mats.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Gal4-RORα Luciferase Reporter Assay
This cell-based assay measures the functional activity (IC50 for inverse agonists or EC50 for agonists) of a compound on RORα-mediated transcription.
-
Reagents and Materials:
-
Mammalian cell line (e.g., HEK293T).[3]
-
Expression plasmid for a Gal4 DNA-binding domain fused to the RORα LBD (Gal4-RORα-LBD).[3]
-
Luciferase reporter plasmid containing Gal4 upstream activating sequences (UAS).[3]
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compound at various concentrations.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Co-transfect the cells with the Gal4-RORα-LBD expression plasmid and the UAS-luciferase reporter plasmid.
-
Plate the transfected cells into a 96-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate for a specified period (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent to the lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log concentration of the test compound.
-
For inverse agonists, calculate the IC50 value, which is the concentration that causes a 50% reduction in the constitutive luciferase activity. For agonists, calculate the EC50 value, the concentration that produces 50% of the maximal response.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This assay quantifies the effect of a RORα modulator on the expression of endogenous RORα target genes.
-
Reagents and Materials:
-
Cell line endogenously expressing RORα (e.g., HepG2).[2]
-
Test compound.
-
RNA extraction kit.
-
Reverse transcription kit to synthesize cDNA.
-
qPCR primers for RORα target genes (e.g., G6Pase, PEPCK) and a housekeeping gene (e.g., GAPDH).[2][16]
-
SYBR Green or TaqMan qPCR master mix.
-
Real-time PCR instrument.
-
-
Procedure:
-
Treat the cells with the test compound or vehicle control for a specific duration.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using the cDNA, specific primers for the target and housekeeping genes, and the qPCR master mix. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[17]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression in the treated samples relative to the vehicle control using the 2^-ΔΔCt method.[16]
-
Conclusion
This compound stands out as a valuable research tool due to its high selectivity for RORα over other nuclear receptors.[2][3] While other compounds like T0901317 exhibit higher potency in some assays, their off-target effects complicate the interpretation of experimental results.[5] For studies specifically aimed at dissecting the role of RORα, the selectivity of this compound is a significant advantage. The choice of modulator will ultimately depend on the specific research question, with agonists like SR1078 being suitable for studying the effects of RORα activation, and selective inverse agonists like this compound being ideal for investigating the consequences of RORα inhibition. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their studies on RORα.
References
- 1. Retinoic Acid Receptor-Related Orphan Receptors: Critical Roles in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Benzenesulfoamide T0901317 [N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide] Is a Novel Retinoic Acid Receptor-Related Orphan Receptor-α/γ Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tribioscience.com [tribioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. RORα/γ Agonist, SR1078 The RORα/γ Agonist, SR1078 controls the biological activity of RORα/γ. This small molecule/inhibitor is primarily used for Biochemicals applications. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Ligand regulation of retinoic acid receptor-related orphan receptors: implications for development of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural products as modulators of retinoic acid receptor-related orphan receptors (RORs) - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00047G [pubs.rsc.org]
- 14. Action of RORs and Their Ligands in (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. genscript.com [genscript.com]
A Tale of Two Receptors: Deconstructing SR3335 and the Landscape of RORγ Inverse Agonists
In the intricate world of immunology and drug discovery, precision is paramount. While both SR3335 and Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ) inverse agonists are modulators of nuclear receptors with therapeutic potential in inflammatory and metabolic diseases, a critical distinction sets them apart: they target different isoforms of the ROR family. This guide will clarify the specific action of this compound as a RORα inverse agonist and provide a comprehensive comparison of prominent RORγ inverse agonists, supported by experimental data and methodologies, to empower researchers in their quest for novel therapeutics.
The Fundamental Distinction: this compound Targets RORα, Not RORγ
Contrary to the initial premise of a direct comparison, this compound is a selective inverse agonist of RORα[1][2][3][4][5][6]. It exhibits high affinity for the RORα isoform while demonstrating little to no activity on RORγ[1][2][4]. This selectivity is a crucial factor in its biological effects, which are primarily linked to the regulation of metabolic pathways, such as hepatic gluconeogenesis[1][5].
In contrast, RORγ, particularly its isoform RORγt, is the master regulator of T helper 17 (Th17) cell differentiation[7][8][9][10][11]. Th17 cells are key players in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease, by producing pro-inflammatory cytokines like Interleukin-17 (IL-17)[7][11]. Consequently, the development of RORγ inverse agonists is a major focus for the treatment of these conditions[12][13][14].
The RORγ Signaling Pathway in Th17 Differentiation
The differentiation of naïve T cells into Th17 cells is a complex process orchestrated by a network of cytokines and transcription factors, with RORγt at its core. The following diagram illustrates this critical signaling pathway.
Caption: RORγt signaling pathway in Th17 cell differentiation.
A Comparative Look at RORγ Inverse Agonists
The development of RORγ inverse agonists has been a vibrant area of research, with several compounds advancing to clinical trials. These molecules are designed to bind to the ligand-binding domain of RORγt, preventing its interaction with co-activators and thereby repressing the transcription of target genes. Below is a summary of key RORγ inverse agonists and their reported activities.
| Compound | Target(s) | IC50 (Reporter Assay) | Mechanism of Action | Development Stage (as of latest available data) |
| VTP-43742 | RORγ | Potent inhibitor | Inverse agonist | Phase 2 trials for psoriasis showed significant efficacy[14] |
| TAK-828F | RORγ | 10-100 nM | Inverse agonist | Terminated due to toxicology findings[15] |
| GSK805 | RORγ | Potent inhibitor | Inverse agonist | Preclinical/Phase 1; showed inhibition of tumor growth in some models[16] |
| SR2211 | RORγ | ~100 nM | Inverse agonist | Preclinical; potent inhibitor of IL-17 production[16] |
| XY018 | RORγ | ~1 µM | Inverse agonist | Preclinical; demonstrated suppression of RORγ function[16] |
| ABBV-157 (Cedirogant) | RORγ | Not specified | Inverse agonist | Phase 2 clinical trials[12][13] |
| BI 730357 | RORγ | Not specified | Inverse agonist | Phase 2 clinical trials for plaque psoriasis and psoriatic arthritis[15] |
| IMU-935 | RORγ | Not specified | Inverse agonist | Phase 1 clinical trials[15] |
Key Experimental Protocols for Characterizing RORγ Inverse Agonists
The evaluation of RORγ inverse agonists involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
RORγ Reporter Gene Assay
This cell-based assay is a primary screening tool to identify and characterize RORγ modulators.
Methodology:
-
Cell Line: HEK293T or other suitable host cells are used.
-
Plasmids: Cells are co-transfected with:
-
An expression vector for a chimeric protein containing the Gal4 DNA-binding domain fused to the RORγ ligand-binding domain (Gal4-RORγ-LBD).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with Gal4 upstream activating sequences (UAS).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
-
Treatment: Transfected cells are treated with varying concentrations of the test compound.
-
Measurement: After an incubation period (typically 24-48 hours), luciferase activity is measured. A decrease in luciferase signal indicates inverse agonist activity.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Caption: Workflow for a RORγ reporter gene assay.
Radioligand Binding Assay
This biochemical assay determines the binding affinity of a compound to the RORγ ligand-binding domain.
Methodology:
-
Protein: Purified recombinant RORγ ligand-binding domain (LBD) is used.
-
Radioligand: A radiolabeled ligand known to bind RORγ (e.g., [3H]25-hydroxycholesterol) is used.
-
Competition: The RORγ LBD and radioligand are incubated with increasing concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated (e.g., using filtration).
-
Detection: The amount of bound radioligand is quantified by scintillation counting.
-
Data Analysis: The Ki (inhibition constant) is calculated from the competition curve.
In Vitro Th17 Differentiation Assay
This assay assesses the ability of a compound to inhibit the differentiation of naïve T cells into Th17 cells.
Methodology:
-
Cell Isolation: Naïve CD4+ T cells are isolated from mouse spleens or human peripheral blood mononuclear cells (PBMCs).
-
Differentiation Conditions: Cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies, along with a cocktail of Th17-polarizing cytokines (e.g., TGF-β, IL-6, IL-23).
-
Treatment: Cultures are treated with the test compound at various concentrations.
-
Analysis: After 3-5 days, the percentage of IL-17-producing cells is determined by intracellular cytokine staining and flow cytometry. Alternatively, IL-17 levels in the culture supernatant can be measured by ELISA.
Conclusion
The distinction between this compound as a RORα inverse agonist and the class of RORγ inverse agonists is critical for targeted drug development. While this compound holds promise for metabolic disorders, the therapeutic landscape for autoimmune diseases is being shaped by the development of potent and selective RORγ inverse agonists. The ongoing clinical trials of compounds like cedirogant and BI 730357 will be instrumental in validating RORγ as a therapeutic target and may soon offer new hope for patients suffering from Th17-mediated diseases. The experimental protocols outlined here provide a foundational framework for the continued discovery and characterization of the next generation of ROR modulators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of this compound (ML176): a Synthetic RORα Selective Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Action of RORs and Their Ligands in (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting the Roles of RORγt in Human Th17 Cells | Huh Laboratory [huhlab.med.harvard.edu]
- 8. TH17 lineage differentiation is programmed by orphan nuclear receptors RORα and RORγ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
- 11. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Retinoic acid-related orphan receptor gamma t (RORγt) inverse agonists/antagonists for the treatment of inflammatory diseases – where are we presently?: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of SR3335 for RORα: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SR3335 with other molecules used to modulate Retinoic Acid Receptor-Related Orphan Receptor Alpha (RORα). The data presented here, supported by detailed experimental protocols, is intended to assist researchers in validating the selectivity of this compound for their studies.
Executive Summary
This compound is a synthetic ligand identified as a selective inverse agonist of RORα.[1][2][3] Experimental data demonstrates its high selectivity for RORα over other ROR isoforms (RORβ and RORγ) and a broad panel of other nuclear receptors. This selectivity profile makes this compound a valuable chemical tool for elucidating the physiological and pathological roles of RORα. In contrast, other widely used ROR modulators, such as T0901317 and SR1078, exhibit activity across multiple ROR isoforms, highlighting the superior selectivity of this compound for RORα-specific investigations.
Comparative Selectivity and Potency
The following table summarizes the binding affinity (Ki) and functional activity (IC50/EC50) of this compound and alternative compounds against RORα and other relevant nuclear receptors.
| Compound | Target | Action | Ki (nM) | IC50/EC50 (nM) | Selectivity Notes |
| This compound | RORα | Inverse Agonist | 220 [1][2][4] | 480 (IC50) [1][2][4] | Highly selective for RORα. Does not compete well for binding to RORγ and shows no activity on RORβ.[1][2] Also inactive against a panel of other human nuclear receptors. [2] |
| RORβ | - | Not Active | Not Active | ||
| RORγ | - | Poor binding | No effect | ||
| T0901317 | RORα | Inverse Agonist | 132[5][6][7] | - | Dual RORα/γ inverse agonist. Also a potent LXR agonist.[5][6][8] |
| RORγ | Inverse Agonist | 51[5][6][7] | - | ||
| LXRα | Agonist | - | 20 (EC50)[6] | ||
| SR1078 | RORα | Agonist | - | - | Dual RORα/γ agonist.[6][8][9] Does not exhibit affinity for FXR, LXRα, and LXRβ. |
| RORγ | Agonist | - | - |
Experimental Protocols
Detailed methodologies for key experiments used to validate the selectivity of this compound are provided below.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the ligand-binding domain (LBD) of a nuclear receptor.
Objective: To determine the binding affinity (Ki) of this compound for RORα.
Materials:
-
Purified RORα LBD
-
Radiolabeled ligand (e.g., [3H]25-hydroxycholesterol)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Prepare a dilution series of unlabeled this compound in assay buffer.
-
In a 96-well plate, combine the purified RORα LBD, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the 96-well filter plates to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Dry the filters and add scintillation fluid to each well.
-
Quantify the amount of bound radioligand by measuring radioactivity using a microplate scintillation counter.
-
The Ki value is calculated from the IC50 value (the concentration of this compound that displaces 50% of the radiolabeled ligand) using the Cheng-Prusoff equation.
Co-transfection Luciferase Reporter Assay
This cell-based assay measures the functional activity of a compound by quantifying its effect on the transcriptional activity of a nuclear receptor.
Objective: To determine the functional potency (IC50) of this compound as a RORα inverse agonist.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for a Gal4 DNA-binding domain (DBD) fused to the RORα LBD (Gal4-RORα-LBD)
-
Luciferase reporter plasmid containing Gal4 upstream activating sequences (UAS)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the Gal4-RORα-LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent.
-
After an incubation period (e.g., 24 hours) to allow for plasmid expression, treat the cells with a dilution series of this compound.
-
Incubate the cells with the compound for a specified duration (e.g., 20-24 hours).
-
Lyse the cells and add the luciferase assay reagent to the cell lysate.
-
Measure the luciferase activity (luminescence) using a luminometer.
-
The IC50 value, representing the concentration of this compound that causes 50% inhibition of the constitutive RORα transcriptional activity, is determined by plotting the luciferase activity against the log of the compound concentration.
Visualized Data and Pathways
Experimental Workflow for Selectivity Validation
Caption: Workflow for validating compound selectivity.
RORα Signaling Pathway
Caption: Simplified RORα signaling pathway.
Logical Comparison of ROR Modulators
Caption: Selectivity comparison of ROR modulators.
References
- 1. RORα, a Potential Tumor Suppressor and Therapeutic Target of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eubopen.org [eubopen.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. The Benzenesulfoamide T0901317 [N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide] Is a Novel Retinoic Acid Receptor-Related Orphan Receptor-α/γ Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Action of RORs and Their Ligands in (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of SR3335 and Natural RORα Ligands' Efficacy
An objective guide for researchers and drug development professionals on the performance of the synthetic inverse agonist SR3335 versus endogenous RORα ligands, supported by experimental data.
The Retinoic acid-related orphan receptor alpha (RORα), a nuclear receptor, plays a crucial role in regulating a wide array of physiological processes, including metabolism, inflammation, and circadian rhythm.[1][2] Its activity is modulated by various ligands that can either enhance (agonists) or suppress (inverse agonists) its transcriptional function. This guide provides a detailed comparison of the synthetic RORα ligand, this compound, with naturally occurring RORα ligands, focusing on their binding affinities and functional efficacies as reported in scientific literature.
Binding Affinity and Functional Efficacy: A Quantitative Comparison
The efficacy of a ligand is determined by its ability to bind to the receptor and modulate its activity. The following tables summarize the key quantitative data for this compound and prominent natural RORα ligands.
| Ligand | Type | Binding Affinity (Ki) to RORα | Source |
| This compound | Synthetic Inverse Agonist | 220 nM | [3][4] |
| 7-oxygenated sterols (e.g., 7α-hydroxycholesterol) | Natural Inverse Agonist | ~20 nM | [5] |
| Cholesterol Sulfate | Natural Ligand (Agonist activity suggested) | Higher affinity than cholesterol | [6][7] |
| Cholesterol | Natural Ligand (Agonist activity suggested) | Lower affinity than cholesterol sulfate | [6][8] |
| Ligand | Functional Assay | Potency (IC50) | Effect on RORα Activity | Source |
| This compound | Gal4-RORα LBD cotransfection assay | 480 nM | Partial Inverse Agonist | [4][9] |
| 7-oxygenated sterols (e.g., 7α-hydroxycholesterol) | Gal4-RORα LBD transfection assay | 1.3 µM | Inverse Agonist | [10] |
Key Observations:
-
Higher Affinity of Natural Ligands: Natural inverse agonists, specifically 7-oxygenated sterols, exhibit a significantly higher binding affinity (approximately 10-fold stronger) to RORα compared to the synthetic inverse agonist this compound.[3][5]
-
Inverse Agonist Activity: Both this compound and 7-oxygenated sterols function as inverse agonists, meaning they suppress the basal transcriptional activity of RORα.[3][5]
-
Agonistic Potential of Other Natural Ligands: Cholesterol and cholesterol sulfate have been identified in the RORα ligand-binding domain and are suggested to act as agonists, enhancing the receptor's activity.[6][8]
Signaling Pathways and Experimental Workflows
The binding of a ligand to RORα initiates a cascade of molecular events that ultimately regulate the expression of target genes. Both this compound and natural inverse agonists have been shown to suppress the expression of genes involved in hepatic gluconeogenesis, such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[3][5]
Below are diagrams illustrating the canonical RORα signaling pathway and a typical experimental workflow for characterizing RORα ligands.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the efficacy of this compound and natural RORα ligands.
Radioligand Binding Assay
This biochemical assay is used to determine the binding affinity (Ki) of a ligand to its receptor.
-
Principle: A radiolabeled ligand (e.g., [3H]25-hydroxycholesterol) is incubated with the RORα ligand-binding domain (LBD).[9] The unlabeled test ligand (e.g., this compound or a natural sterol) is added in increasing concentrations to compete with the radiolabeled ligand for binding to the RORα LBD.
-
Procedure:
-
The RORα LBD is purified.
-
A constant concentration of the radiolabeled ligand is mixed with varying concentrations of the unlabeled competitor ligand.
-
The RORα LBD is added to the mixture and incubated to allow binding to reach equilibrium.
-
The amount of bound radiolabeled ligand is measured using a scintillation counter.
-
-
Data Analysis: The data is used to calculate the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.[3]
Cell-Based Chimeric Receptor Cotransfection Assay
This assay measures the functional activity of a ligand in a cellular context.
-
Principle: A chimeric receptor is created by fusing the RORα LBD to the Gal4 DNA-binding domain.[9] This construct is co-transfected into cells with a reporter gene (e.g., luciferase) under the control of a Gal4 upstream activation sequence. The binding of an inverse agonist to the RORα LBD causes a conformational change that leads to the recruitment of co-repressors, resulting in a decrease in reporter gene expression.
-
Procedure:
-
Cells (e.g., HEK293) are co-transfected with the Gal4-RORα LBD expression vector and the reporter plasmid.
-
The transfected cells are treated with varying concentrations of the test ligand (e.g., this compound).
-
After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.
-
-
Data Analysis: The IC50 value, which is the concentration of the ligand that causes a 50% inhibition of the receptor's constitutive activity, is determined from the dose-response curve.[9]
Endogenous RORα Target Gene Expression Analysis
This experiment validates the effect of a ligand on the expression of known RORα target genes in a relevant cell line.
-
Principle: The expression levels of RORα target genes, such as G6Pase and PEPCK, are quantified in cells (e.g., HepG2) treated with the ligand.[4] A decrease in the mRNA levels of these genes indicates that the ligand is acting as an inverse agonist.
-
Procedure:
-
HepG2 cells are treated with the test ligand (e.g., this compound) or a vehicle control.
-
After treatment, total RNA is extracted from the cells.
-
The mRNA levels of the target genes are quantified using quantitative real-time PCR (qPCR).
-
-
Data Analysis: The relative expression of the target genes in the ligand-treated cells is compared to that in the vehicle-treated cells to determine the extent of suppression.[4]
Conclusion
Both the synthetic ligand this compound and natural 7-oxygenated sterols effectively function as inverse agonists of RORα, suppressing its transcriptional activity. Notably, the natural 7-oxygenated sterols demonstrate a superior binding affinity to RORα. The choice between utilizing this compound or a natural ligand in research or therapeutic development will depend on the specific requirements for selectivity, potency, and pharmacokinetic properties. This guide provides a foundational understanding of their comparative efficacy to aid in these critical decisions.
References
- 1. Natural products as modulators of retinoic acid receptor-related orphan receptors (RORs) - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00047G [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modulation of Retinoic Acid Receptor-related Orphan Receptor α and γ Activity by 7-Oxygenated Sterol Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of the human RORalpha Ligand binding domain in complex with cholesterol sulfate at 2.2 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of New Nonsteroidal RORα Ligands; Related Structure–Activity Relationships and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand regulation of retinoic acid receptor-related orphan receptors: implications for development of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of this compound (ML176): a Synthetic RORα Selective Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
SR3335: A Comparative Analysis of its Cross-Reactivity with Nuclear Receptors
For researchers and drug development professionals exploring the landscape of nuclear receptor modulation, understanding the selectivity of chemical probes is paramount. This guide provides a comprehensive comparison of SR3335's interaction with its primary target, the Retinoic Acid Receptor-Related Orphan Receptor Alpha (RORα), versus other nuclear receptors. The data presented herein is compiled from publicly available research to facilitate an objective evaluation of this compound's cross-reactivity profile.
This compound has been identified as a potent and selective synthetic inverse agonist of RORα.[1][2][3] Its primary mechanism of action involves the direct binding to the RORα ligand-binding domain, leading to the suppression of the receptor's constitutive transcriptional activity.[1][2] This inhibitory effect has been shown to modulate the expression of RORα target genes, such as those involved in hepatic gluconeogenesis, including glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK).[1][3][4]
Quantitative Comparison of this compound Activity at Various Nuclear Receptors
The following table summarizes the known quantitative and qualitative data on the activity of this compound across a range of nuclear receptors. This data is primarily derived from radioligand binding assays and cell-based cotransfection assays.
| Nuclear Receptor | Assay Type | Metric | Value | Reference |
| RORα | Radioligand Binding | Kᵢ | 220 nM | [1][4] |
| Cotransfection (Gal4-LBD) | IC₅₀ | 480 nM | [1][5] | |
| RORβ | Radioligand Binding & Cotransfection | Activity | No activity observed | [1][2] |
| RORγ | Radioligand Binding & Cotransfection | Activity | No significant competition/activity observed (up to 10 µM in cotransfection) | [1][2][5] |
| FXR | Cotransfection | Activity | No activity observed | [1][2] |
| LXRα | Cotransfection (Gal4-LBD) | Activity | No effect on activity | [1][5] |
| LXRβ | Full Panel Screening | Activity | Modest, negligible activity | [6] |
| PXR | Full Panel Screening | Activity | Modest, negligible activity | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key assays used to determine the cross-reactivity of this compound.
Radioligand Binding Assay (Competitive)
This assay quantifies the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to a specific nuclear receptor.
-
Receptor Preparation: The ligand-binding domain (LBD) of the target nuclear receptor (e.g., RORα) is expressed and purified.
-
Assay Buffer: A suitable buffer is prepared to maintain the stability and activity of the receptor.
-
Incubation: A constant concentration of the radiolabeled ligand (e.g., [³H]25-hydroxycholesterol for RORα) is incubated with the receptor LBD in the presence of increasing concentrations of the unlabeled competitor (this compound).
-
Separation: After reaching equilibrium, the bound and free radioligand are separated. This is commonly achieved by rapid filtration through a glass fiber filter that traps the receptor-ligand complex.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Kᵢ (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Mammalian Cell-Based Cotransfection Assay (Gal4-LBD Chimera)
This functional assay measures the ability of a compound to modulate the transcriptional activity of a nuclear receptor in a cellular context.
-
Cell Culture: A suitable mammalian cell line, such as HEK293T, is cultured in appropriate media.
-
Plasmids: Two key plasmids are used:
-
An expression vector encoding a fusion protein of the Gal4 DNA-binding domain (DBD) and the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., Gal4-RORα-LBD).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with Gal4 upstream activating sequences (UAS).
-
-
Transfection: The cells are co-transfected with both the expression and reporter plasmids using a suitable transfection reagent.
-
Compound Treatment: After a period of post-transfection incubation, the cells are treated with various concentrations of the test compound (this compound).
-
Cell Lysis and Luciferase Assay: Following the treatment period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., co-transfected Renilla luciferase or total protein concentration). The data is then plotted as the percentage of maximal response versus the logarithm of the compound concentration to determine the IC₅₀ or EC₅₀.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound's primary target and off-target receptors, as well as the experimental workflows for assessing cross-reactivity.
Caption: this compound acts as an inverse agonist on the RORα signaling pathway.
Caption: Simplified signaling pathways of potential off-target nuclear receptors LXRβ and PXR.
Caption: Workflow for assessing the cross-reactivity of this compound using binding and functional assays.
References
- 1. Identification of this compound (ML176): a Synthetic RORα Selective Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of this compound (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Genetic and pharmacological inhibition of the nuclear receptor RORα regulates TH17 driven inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of SR3335's Effects: A Comparative Analysis of Preclinical Studies
An in-depth comparison of experimental data on SR3335, a selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor Alpha (RORα), reveals a consistent profile of its effects on gene expression and glucose metabolism across foundational studies. This guide provides a detailed examination of the quantitative data and experimental protocols from key research, offering researchers, scientists, and drug development professionals a clear overview of the compound's reported activities.
This compound has been identified as a potent tool for probing the physiological functions of RORα, a nuclear receptor implicated in regulating metabolism and circadian rhythm. The primary effect of this compound is to suppress the constitutive activity of RORα, thereby inhibiting the expression of its target genes. This guide synthesizes the available data to assess the consistency of these effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
In Vitro Efficacy and Selectivity of this compound
| Parameter | Reported Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | 220 nM | Biochemical radioligand binding assay | [1][2] |
| IC50 (RORα Inhibition) | 480 nM | Cell-based chimeric receptor cotransfection assay | [1][3][4][5] |
| Effect on RORγ | No significant effect | Cell-based cotransfection assay | [1][3][5] |
| Effect on LXRα | No significant effect | Cell-based cotransfection assay | [3][5] |
In Vitro Effects on RORα Target Gene Expression in HepG2 Cells
| Target Gene | Treatment | Result | Reference |
| G6Pase mRNA | 5 μM this compound | Suppression of expression | [3][5] |
| PEPCK mRNA | 5 μM this compound | Suppression of expression | [3][5] |
In Vivo Effects in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment | Result | Reference |
| Plasma Glucose Levels | 15 mg/kg b.i.d., i.p. for 6 days | Lower plasma glucose following pyruvate challenge | [3][4][5][6][7][8] |
| Hepatic Pepck Expression | 15 mg/kg b.i.d., i.p. for 6 days | ~50% decrease | [8] |
| Hepatic G6pase Expression | 15 mg/kg b.i.d., i.p. for 6 days | Not significantly affected | [8] |
| Body Weight | 15 mg/kg b.i.d. for 7 days | No difference compared to vehicle | [1][3] |
| Food Intake | 15 mg/kg b.i.d. for 7 days | No difference compared to vehicle | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for assessing the reproducibility of scientific findings. The following sections outline the key experimental protocols used in the cited studies.
Cell-Based Cotransfection Assays
These assays were employed to determine the inverse agonist activity and selectivity of this compound.[3][5]
-
Cell Line: HEK293 cells were used for the cotransfection experiments.
-
Plasmids:
-
An expression vector for the Gal4 DNA-binding domain fused to the ligand-binding domain (LBD) of either RORα, RORγ, or LXRα.
-
A reporter plasmid containing multiple copies of the Gal4 Upstream Activating Sequence (UAS) driving the expression of a luciferase reporter gene.
-
For full-length receptor assays, an expression vector for full-length RORα and a luciferase reporter driven by the G6Pase promoter were used.
-
-
Transfection: Cells were transfected with the appropriate plasmids.
-
Treatment: Following transfection, cells were treated with varying concentrations of this compound or a vehicle control.
-
Luciferase Assay: Luciferase activity was measured to quantify the effect of this compound on the transcriptional activity of the respective nuclear receptors.
Gene Expression Analysis in HepG2 Cells
This experiment aimed to confirm the effect of this compound on endogenous RORα target genes.[3][5]
-
Cell Line: Human hepatoma HepG2 cells were used.
-
Treatment: Cells were treated with 5 μM this compound.
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from the cells and reverse-transcribed to generate cDNA.
-
Quantitative PCR (qPCR): The expression levels of G6Pase and PEPCK mRNA were quantified using qPCR and normalized to a housekeeping gene (cyclophilin).
In Vivo Studies in Diet-Induced Obese (DIO) Mice
These studies were conducted to evaluate the in vivo efficacy of this compound in a metabolic disease model.[3][4][5][6][7][8]
-
Animal Model: C57Bl/6 mice were fed a high-fat diet to induce obesity.
-
Treatment: DIO mice were treated with this compound (15 mg/kg) or vehicle via intraperitoneal (i.p.) injection twice daily (b.i.d.) for 6 days.
-
Pyruvate Tolerance Test (PTT): On day 6, after a 6-hour fast, mice were injected i.p. with pyruvate (2 g/kg). Blood glucose levels were measured at 0, 15, 30, and 60 minutes post-injection.
-
Gene Expression Analysis: At the end of the study, liver tissue was collected for analysis of Pepck and G6pase mRNA expression by qPCR.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows described.
Caption: Mechanism of this compound as a RORα inverse agonist.
Caption: Workflow for in vitro characterization of this compound.
Caption: Workflow for in vivo evaluation of this compound in DIO mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Identification of this compound (ML176): a Synthetic RORα Selective Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of this compound (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of this compound (ML-176): a synthetic RORα selective inverse agonist. | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
A Comparative Analysis of SR3335: Bridging In Vitro Efficacy with In Vivo Outcomes
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for SR3335, a selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor Alpha (RORα). The data presented herein is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of RORα modulation.
This compound has been identified as a potent and selective chemical probe for studying the physiological and pathophysiological roles of RORα.[1][2][3][4] This nuclear receptor is implicated in the regulation of metabolic processes, particularly hepatic gluconeogenesis.[1][2][3][5] Understanding the concordance and divergence between in vitro and in vivo findings is crucial for the continued development of RORα-targeting therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Description |
| Binding Affinity (Ki) | 220 nM | Radioligand binding assay with RORα Ligand Binding Domain (LBD) | Measures the direct binding affinity of this compound to the RORα protein.[6] |
| Functional Potency (IC50) | 480 nM | HEK293 cells (cotransfection assay) | Concentration of this compound required to inhibit 50% of the constitutive activity of RORα.[6] |
| Target Gene Suppression | Significant suppression | HepG2 cells | This compound (at 5 µM) suppressed the mRNA expression of Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[1][2] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in a Diet-Induced Obese (DIO) Mouse Model
| Parameter | Value | Experimental Conditions | Description |
| Dosage | 15 mg/kg b.i.d., i.p. | 6-day treatment | Dosage regimen administered to DIO mice.[1][2][3] |
| Peak Plasma Concentration (Cmax) | ~9 µM | 0.5 hours post 10 mg/kg i.p. injection | Maximum concentration of this compound observed in mouse plasma.[1][2] |
| Plasma Concentration at 4h | >360 nM | Following a single 10 mg/kg i.p. injection | Sustained plasma levels of this compound.[1][2] |
| Gluconeogenesis | Significant suppression | Pyruvate Tolerance Test | This compound-treated mice showed lower plasma glucose levels following a pyruvate challenge.[1][2][3] |
| Target Gene Suppression (Liver) | Significant suppression of Pepck and Nr1d1 | 6-day treatment | In vivo effect on RORα target gene expression. Notably, G6pase expression was not significantly suppressed.[1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the in vivo studies.
Caption: Mechanism of action of this compound as a RORα inverse agonist.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of this compound (ML176): a Synthetic RORα Selective Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of this compound (ML-176): a synthetic RORα selective inverse agonist. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Head-to-head comparison of SR3335 and SR1001
A Comprehensive Guide for Researchers in Nuclear Receptor Modulation
In the landscape of synthetic ligands targeting Retinoid-related Orphan Receptors (RORs), SR3335 and SR1001 have emerged as critical tools for dissecting the physiological roles of RORα and RORγ(t). This guide provides a detailed, data-driven comparison of these two influential inverse agonists, tailored for researchers, scientists, and drug development professionals. We present a side-by-side analysis of their biochemical and cellular activities, supported by experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | This compound | SR1001 |
| Target(s) | Selective RORα Inverse Agonist | Dual RORα and RORγt Inverse Agonist |
| Primary Application | Probing RORα function, particularly in metabolic studies (gluconeogenesis). | Investigating the combined roles of RORα and RORγt, primarily in immunology (Th17 cell differentiation). |
Biochemical and Cellular Performance: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and SR1001. It is crucial to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Binding Affinity (Ki) and Potency (IC50)
| Compound | Target | Ki (nM) | IC50 (nM) | Reference Assay |
| This compound | RORα | 220 | 480 | Radioligand Binding Assay, Cotransfection Assay |
| RORγ | No significant binding | No significant effect | Radioligand Binding Assay, Cotransfection Assay | |
| SR1001 | RORα | 172 | - | Radioligand Binding Assay |
| RORγt | 111 | 117 (TRAP220 interaction) | Radioligand Binding Assay, Coactivator Interaction Assay |
Disclaimer: The Ki and IC50 values are from different publications and experimental setups. Direct comparison of absolute values should be made with caution.
Functional Effects in Cellular and In Vivo Models
Table 2: Effects on Gene Expression and Physiological Processes
| Biological Process | Compound | Model System | Key Genes/Pathways Affected | Observed Effect |
| Hepatic Gluconeogenesis | This compound | HepG2 cells, Diet-induced obese mice | G6Pase, PEPCK | Suppression of gene expression and gluconeogenesis |
| Th17 Cell Differentiation | SR1001 | Murine and human T cells | IL-17A, IL-17F | Inhibition of Th17 differentiation and IL-17 production |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
RORα-Mediated Regulation of Gluconeogenesis
Caption: this compound inhibits RORα, leading to the repression of gluconeogenic genes.
RORγt-Mediated Th17 Cell Differentiation
Caption: SR1001 inhibits RORγt, preventing Th17 cell differentiation.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific nuclear receptor.
Methodology:
-
Receptor Preparation: The ligand-binding domain (LBD) of the target ROR is expressed and purified.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM EDTA, and 5 mM DTT).
-
Competition Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]25-hydroxycholesterol) is incubated with the ROR LBD.
-
Increasing concentrations of the unlabeled test compound (this compound or SR1001) are added to compete for binding with the radioligand.
-
The mixture is incubated to reach equilibrium.
-
-
Separation: Bound and free radioligand are separated using a filter-binding assay (e.g., using a 96-well glass fiber filter plate).
-
Quantification: The amount of bound radioligand on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are fitted to a one-site competition binding curve to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Cotransfection Reporter Assay
Objective: To measure the functional activity (inverse agonism) of a compound on a nuclear receptor in a cellular context.
Methodology:
-
Cell Culture: HEK293T cells are cultured in appropriate media.
-
Plasmids:
-
An expression vector containing the Gal4 DNA-binding domain fused to the LBD of the target ROR (e.g., pCMV-Gal4-RORα-LBD).
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS) (e.g., pFR-Luc).
-
A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).
-
-
Transfection: Cells are cotransfected with the three plasmids using a suitable transfection reagent.
-
Compound Treatment: After transfection, cells are treated with various concentrations of the test compound (this compound or SR1001) or vehicle control.
-
Lysis and Luciferase Assay: After an incubation period (e.g., 24 hours), cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The data are then plotted as a function of compound concentration to determine the IC50 value.
Pyruvate Tolerance Test (PTT) in Mice
Objective: To assess the effect of a compound on in vivo hepatic gluconeogenesis.
Methodology:
-
Animal Model: Diet-induced obese (DIO) mice are often used as they exhibit elevated hepatic glucose production.
-
Acclimatization and Dosing: Mice are acclimatized and then treated with the test compound (e.g., this compound, 15 mg/kg, i.p., twice daily for 6 days) or vehicle.
-
Fasting: Prior to the test, mice are fasted for a defined period (e.g., 6 hours).
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.
-
Pyruvate Injection: Mice are injected intraperitoneally with pyruvate (e.g., 2 g/kg body weight).
-
Blood Glucose Monitoring: Blood glucose levels are measured at several time points after the pyruvate injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The blood glucose levels at each time point are plotted. The area under the curve (AUC) is often calculated to quantify the overall glucose excursion. A reduction in the AUC in the treated group compared to the vehicle group indicates suppression of gluconeogenesis.
In Vitro Th17 Cell Differentiation Assay
Objective: To evaluate the effect of a compound on the differentiation of naive T cells into Th17 cells.
Methodology:
-
Cell Isolation: Naive CD4+ T cells are isolated from the spleens and lymph nodes of mice.
-
Cell Culture and Differentiation Conditions: The isolated T cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling. The culture medium is supplemented with a cocktail of cytokines that promote Th17 differentiation (e.g., TGF-β and IL-6).
-
Compound Treatment: The cells are cultured in the presence of various concentrations of the test compound (e.g., SR1001) or vehicle control.
-
Analysis of Th17 Differentiation: After several days of culture, the differentiation of Th17 cells is assessed by:
-
Intracellular Cytokine Staining: Cells are stimulated and then stained for intracellular IL-17A and analyzed by flow cytometry.
-
ELISA: The concentration of IL-17A in the culture supernatant is measured by ELISA.
-
-
Data Analysis: The percentage of IL-17A-producing cells or the concentration of secreted IL-17A is compared between the treated and vehicle control groups.
Conclusion
This compound and SR1001 are both potent inverse agonists of RORs, but their distinct selectivity profiles dictate their primary research applications. This compound, as a selective RORα inverse agonist, is an invaluable tool for investigating the role of RORα in metabolic regulation, particularly hepatic gluconeogenesis. In contrast, SR1001's dual activity against RORα and RORγt makes it a powerful probe for studying inflammatory processes driven by Th17 cells. The choice between these two compounds should be guided by the specific ROR isoform(s) and the biological pathway of interest. The experimental protocols provided herein offer a starting point for researchers to quantitatively assess the effects of these and other nuclear receptor modulators.
Validating SR3335 Target Engagement in Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SR3335, a selective Retinoic acid receptor-related orphan receptor alpha (RORα) inverse agonist, with other alternatives for validating target engagement in tissues. We present supporting experimental data, detailed protocols for key experiments, and visualizations to facilitate a clear understanding of the methodologies and findings.
Introduction to this compound and the RORα Signaling Pathway
This compound is a potent and selective synthetic ligand that functions as a partial inverse agonist of RORα.[1][2][3] RORα is a nuclear receptor that plays a crucial role in regulating a variety of physiological processes, including metabolism, inflammation, and circadian rhythm. It typically binds to ROR response elements (ROREs) in the promoter regions of its target genes, modulating their transcription.
In the context of hepatic glucose metabolism, RORα is known to upregulate the expression of genes involved in gluconeogenesis, such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[1][2][3] As an inverse agonist, this compound binds to RORα and suppresses its basal transcriptional activity, leading to a downregulation of these target genes and a subsequent reduction in hepatic glucose production.[1][2][3] This makes this compound a valuable tool for studying the physiological roles of RORα and a potential therapeutic agent for metabolic diseases like type 2 diabetes.
Below is a diagram illustrating the signaling pathway of RORα in the regulation of hepatic gluconeogenesis and the inhibitory action of this compound.
Comparison of RORα Inverse Agonists
Several compounds have been identified as modulators of RORα activity. This section compares this compound with two other commonly cited ROR inverse agonists: SR1001 and T0901317.
| Compound | Target(s) | Potency (Ki/IC50) | Selectivity | Reference |
| This compound | RORα (Inverse Agonist) | Ki: 220 nM, IC50: 480 nM | Selective for RORα over RORγ and LXRα | [1][2][4] |
| SR1001 | RORα and RORγ (Dual Inverse Agonist) | Ki: 172 nM (RORα), 111 nM (RORγ) | Non-selective between RORα and RORγ | [4] |
| T0901317 | LXRα (Agonist), RORα/γ (Inverse Agonist) | Ki: 132 nM (RORα), 51 nM (RORγ) | Non-selective, also a potent LXR agonist | [4] |
Key Findings:
-
This compound demonstrates high selectivity for RORα, making it a superior tool for studying the specific functions of this nuclear receptor isoform without the confounding effects of modulating RORγ or other nuclear receptors like LXRα.[1][2]
-
SR1001 is a potent dual inverse agonist of both RORα and RORγ. While useful for studying the combined roles of these receptors, it cannot dissect the individual contributions of RORα.
-
T0901317 is a non-selective compound that acts as a potent LXR agonist in addition to being a RORα and RORγ inverse agonist.[5][6] This lack of selectivity makes it challenging to attribute observed effects solely to RORα inhibition.
Experimental Protocols for Validating Target Engagement in Tissues
Validating that this compound engages its target, RORα, in a tissue-specific manner is crucial for understanding its biological effects. The following protocols outline two key experimental approaches: Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) to assess direct target gene binding and Quantitative Real-Time PCR (qRT-PCR) to measure changes in target gene expression.
Chromatin Immunoprecipitation (ChIP) from Liver Tissue
This protocol details the immunoprecipitation of RORα-DNA complexes from liver tissue to quantify the binding of RORα to the promoter regions of its target genes.
Materials:
-
Fresh or frozen liver tissue
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffers and wash buffers
-
Anti-RORα antibody and IgG control
-
Protein A/G magnetic beads
-
RNase A and Proteinase K
-
DNA purification kit
Procedure:
-
Tissue Cross-linking: Mince fresh or thawed frozen liver tissue and cross-link with 1% formaldehyde in PBS for 15 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Nuclear Isolation: Homogenize the tissue and lyse the cells to release nuclei. Isolate the nuclei by centrifugation.
-
Chromatin Shearing: Resuspend the nuclear pellet in a suitable buffer and shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-RORα antibody or a negative control IgG.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a standard DNA purification kit.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol measures the mRNA levels of RORα target genes in liver tissue following treatment with this compound.
Materials:
-
Liver tissue from treated and control animals
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (G6Pase, PEPCK) and a housekeeping gene (e.g., GAPDH, Actin)
Procedure:
-
RNA Extraction: Homogenize liver tissue and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, SYBR Green or TaqMan master mix, and forward and reverse primers for the target and housekeeping genes.
-
qPCR Analysis: Perform the qPCR reaction on a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
The following diagram illustrates the experimental workflow for validating this compound target engagement in tissues.
By following these protocols, researchers can effectively validate the engagement of this compound with its target RORα in a tissue-specific manner, providing crucial data for preclinical drug development and mechanistic studies.
References
- 1. Identification of this compound (ML176): a Synthetic RORα Selective Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of this compound (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Action of RORs and Their Ligands in (Patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for SR3335
For researchers, scientists, and drug development professionals utilizing SR3335, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this potent research compound. Adherence to these procedures is paramount to mitigate risks and ensure compliance with safety regulations.
Chemical and Safety Data at a Glance
A summary of key quantitative data for this compound is presented below, offering a quick reference for its physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉F₆NO₃S₂ | [1] |
| Molecular Weight | 405.3 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Solubility in Ethanol | 33 mg/mL | [2] |
| Solubility in DMSO | 16 mg/mL | [2] |
| Solubility in Dimethyl Formamide (DMF) | 20 mg/mL | [2] |
| Storage Temperature | -20°C | [2] |
This compound Disposal Workflow
The following diagram outlines the procedural flow for the proper disposal of this compound waste.
Caption: A flowchart illustrating the key stages for the safe disposal of this compound waste.
Detailed Disposal Protocol
The following step-by-step guide provides a detailed methodology for the safe disposal of this compound. This protocol is based on general best practices for handling halogenated organic compounds in a laboratory setting.[3][4][5][6]
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.[4][6]
2. Waste Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected as hazardous chemical waste. Do not mix with non-hazardous waste.
-
Solutions: Solutions containing this compound should be disposed of as halogenated organic liquid waste.[3][4][5] Do not pour down the drain.[4] Keep halogenated and non-halogenated solvent waste in separate containers to minimize disposal costs.[3]
-
Contaminated Materials: Any materials, such as pipette tips, vials, or absorbent paper, that are contaminated with this compound should be treated as hazardous waste and disposed of accordingly.
3. Waste Container Requirements:
-
Use a designated, properly labeled, and chemically compatible waste container.[7][8]
-
The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[7][9]
-
Ensure the container is not overfilled; a general guideline is to fill it to no more than 90% capacity.
4. Labeling of Waste Containers:
-
Immediately label the waste container with a hazardous waste tag.[3][10]
-
Clearly indicate the contents, including "this compound" and the full names of any solvents or other chemicals present in the waste mixture.[5] Avoid using chemical formulas or abbreviations.[5]
-
Include the name of the principal investigator, laboratory location, and the date of waste accumulation.
5. Storage of Waste:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[9]
-
Ensure the storage area is well-ventilated.[3]
-
Store incompatible waste types separately to prevent accidental reactions.[9]
6. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling and disposing of any chemical.[2] this compound is for research use only and not for human or veterinary use.[2]
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. danielshealth.com [danielshealth.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Essential Safety and Handling Precautions for SR3335
When working with SR3335, a selective RORα inverse agonist, rigorous adherence to safety protocols is paramount to ensure the well-being of laboratory personnel. This guide provides essential information on the selection and use of personal protective equipment (PPE), along with disposal and operational plans to facilitate a safe research environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimize exposure to this compound. Below are the recommended types of PPE for handling this compound.
Eye and Face Protection:
-
Safety Glasses: Always wear safety glasses with side shields to protect against splashes.
-
Goggles: For procedures with a higher risk of splashing, chemical splash goggles are recommended.
-
Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashes or when handling larger quantities of the material.
Skin Protection:
-
Laboratory Coat: A fully buttoned lab coat must be worn to protect street clothing and skin from contamination.
-
Gloves: Due to the absence of specific breakthrough time data for this compound, glove selection should be based on the solvents used to dissolve the compound, such as Dimethyl Sulfoxide (DMSO) and Ethanol. It is crucial to use gloves made of a material resistant to the solvent in use. Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contamination is suspected.
Respiratory Protection:
Under standard laboratory conditions with adequate ventilation, such as in a chemical fume hood, respiratory protection is generally not required when handling this compound. However, if there is a risk of generating aerosols or dusts, or if working outside of a fume hood, a NIOSH-approved respirator should be used. Consult your institution's environmental health and safety (EHS) department for specific guidance on respirator selection.
Glove Selection Guide for Solvents
Since this compound is often dissolved in solvents like DMSO or ethanol, the following table provides a qualitative guide to glove material compatibility with these solvents. It is imperative to consult the glove manufacturer's specific chemical resistance data.
| Glove Material | Chemical Resistance to DMSO | Chemical Resistance to Ethanol |
| Nitrile | Good | Excellent |
| Latex | Fair | Good |
| Neoprene | Good | Excellent |
| Butyl Rubber | Excellent | Good |
Note: This table provides general guidance. The actual breakthrough time can vary depending on the glove thickness, manufacturer, and the concentration of the chemical.
Experimental Protocol: Glove Breakthrough Time Determination
For critical applications or prolonged handling, it is advisable to determine the breakthrough time of the selected gloves under your specific experimental conditions.
Objective: To determine the time it takes for this compound or its solvent to permeate a specific glove material.
Materials:
-
Glove material to be tested
-
This compound solution (in the relevant solvent)
-
A collecting medium (e.g., a solvent known to dissolve this compound)
-
Analytical instrument for detecting this compound (e.g., HPLC, LC-MS)
-
Permeation cell
Methodology:
-
A piece of the glove material is placed in a permeation cell, separating a chamber containing the this compound solution from a chamber with the collecting medium.
-
At regular intervals, a sample of the collecting medium is taken.
-
The collected samples are analyzed for the presence of this compound.
-
The breakthrough time is defined as the time at which the permeation rate of this compound reaches a predetermined level.
PPE Selection Workflow
The following diagram outlines the logical workflow for selecting and using appropriate PPE when handling this compound.
Caption: Workflow for PPE Selection and Use when Handling this compound.
Operational and Disposal Plans
Handling:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the specific storage temperature recommendations provided by the supplier.
Spill Management:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal:
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
